Technical Documentation Center

4-Iodo-1H-pyrazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Iodo-1H-pyrazole-5-carbaldehyde
  • CAS: 1259224-01-5

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Iodo-1H-pyrazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-Iodo-1H-pyrazole-5-carbaldehyde (frequently referred to by its ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-Iodo-1H-pyrazole-5-carbaldehyde (frequently referred to by its tautomeric name, 4-iodo-1H-pyrazole-3-carbaldehyde) serves as a highly versatile bifunctional building block. The presence of both an electrophilic formyl group and a cross-coupling-ready iodine atom allows for orthogonal functionalization in the synthesis of complex kinase inhibitors and targeted protein degraders[1].

This technical guide critically evaluates the two primary synthetic pathways for this molecule: Direct Electrophilic Iodination and Directed ortho-Lithiation (DoM) . By analyzing the mechanistic causality behind these routes, this whitepaper provides drug development professionals with self-validating, scalable protocols designed for high-yield execution.

Retrosynthetic Strategies & Pathway Selection

The synthesis of 4-iodo-1H-pyrazole-5-carbaldehyde fundamentally depends on the availability of starting materials and the desired scale of production. The pyrazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS), particularly at the C4 position.

  • Route A (Direct Iodination): Leverages the inherent nucleophilicity of the C4 carbon of 1H-pyrazole-5-carbaldehyde. This is the preferred industrial route due to its high atom economy, single-step execution, and avoidance of cryogenic conditions[1].

  • Route B (Directed Lithiation): Reverses the logic by starting with 4-iodo-1H-pyrazole. It relies on masking the acidic N-H bond with a directing group, followed by regioselective deprotonation at C5 and subsequent formylation[2].

Retrosynthesis Target 4-Iodo-1H-pyrazole- 5-carbaldehyde RouteA Route A: Electrophilic Iodination Target->RouteA NIS, H2SO4 RouteB Route B: Directed Lithiation Target->RouteB 1. Protect 2. n-BuLi, DMF 3. Deprotect PrecursorA 1H-pyrazole- 5-carbaldehyde RouteA->PrecursorA PrecursorB 4-Iodo-1H-pyrazole RouteB->PrecursorB

Retrosynthetic analysis of 4-Iodo-1H-pyrazole-5-carbaldehyde via Route A and Route B.

Route A: Direct Electrophilic Iodination (Industrial Standard)

Mechanistic Causality

The direct iodination of 1H-pyrazole-5-carbaldehyde utilizing N-iodosuccinimide (NIS) in 50% aqueous sulfuric acid is a highly optimized, regioselective transformation[1].

The use of 50% H₂SO₄ serves a dual, counter-intuitive purpose. First, it acts as a highly polar solvent capable of solubilizing the starting material. Second, the strong acid protonates the carbonyl oxygen of NIS, dramatically enhancing the electrophilicity of the iodine atom by generating a highly reactive iodonium ( I+ ) equivalent. While the acidic medium also protonates the pyrazole ring—theoretically deactivating it towards electrophilic attack—the extreme electrophilicity of the activated NIS overcomes this barrier. The C4 position of the pyrazole ring remains the most electron-rich carbon node, dictating strict regioselectivity and preventing over-iodination.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through visual phase changes and in-process analytical monitoring.

  • Preparation: Charge a reaction vessel with 1H-pyrazole-5-carbaldehyde (1.0 equiv, e.g., 10 g, 104.1 mmol) and 50% aqueous H₂SO₄ (80 mL). Cool the biphasic mixture to 0 °C using an ice bath[1].

  • Activation & Addition: Slowly add NIS (1.0 equiv, 10.4 g, 104 mmol) portionwise over 15 minutes to maintain the internal temperature below 5 °C.

    • Causality: Controlling the exotherm is critical to prevent oxidative degradation of the delicate formyl group.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours[1].

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak is <1% by UV area. The mixture will transition into a homogeneous dark solution.

  • Quench & Isolation: Dilute the reaction mixture slowly with cold H₂O (200 mL)[1].

    • Causality: Dilution sharply decreases the acid concentration, causing the highly hydrophobic iodinated product to crash out of solution as a distinct precipitate.

  • Filtration & Purification: Filter the resulting solid under vacuum. Wash the filter cake extensively with water until the filtrate reaches a neutral pH, ensuring the removal of residual acid and succinimide byproducts. Dry under vacuum at 45 °C to a constant weight.

Workflow Step1 Step 1: Dissolution 1H-pyrazole-5-carbaldehyde in 50% H2SO4 at 0 °C Step2 Step 2: Electrophilic Attack Add NIS portionwise Stir at RT for 3h Step1->Step2 Step3 Step 3: Quench & Isolate Dilute with H2O Filter precipitate Step2->Step3 Step4 Step 4: Purification Wash & Dry Yield: High Purity Step3->Step4

Experimental workflow for the electrophilic iodination of 1H-pyrazole-5-carbaldehyde.

Route B: Directed ortho-Lithiation (DoM) & Formylation

Mechanistic Causality

When 4-iodo-1H-pyrazole is the starting material, direct formylation via standard Vilsmeier-Haack conditions is inefficient. Furthermore, the acidic N-H proton (pKa ~14.5) would rapidly quench any organolithium reagent.

To circumvent this, a "switchable" protecting group, such as 1-ethoxyethyl (EE), is installed using ethyl vinyl ether. The EE group not only masks the N-H bond but its oxygen atoms coordinate with the lithium cation, acting as a powerful ortho-directing group[2]. Upon treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), Directed ortho-Metalation (DoM) occurs regioselectively at C5. The resulting lithiated intermediate is then intercepted with N,N-dimethylformamide (DMF) to install the formyl group[2].

Self-Validating Experimental Protocol
  • Protection: Dissolve 4-iodo-1H-pyrazole in anhydrous CH₂Cl₂. Add a catalytic amount of trifluoroacetic acid (TFA) and ethyl vinyl ether (1.5 equiv) at 28–33 °C. Stir until complete by GC-MS.

  • Lithiation: Dissolve the protected 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole in anhydrous THF under an inert N₂ atmosphere. Cool strictly to -78 °C. Dropwise add LDA (1.1 equiv). Stir for 30 minutes[2].

    • Causality: Cryogenic conditions are mandatory to prevent unwanted halogen-metal exchange at the C4 iodine position, favoring thermodynamic deprotonation at C5.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C. Allow to warm to room temperature.

    • Self-Validation: Quench a 0.1 mL aliquot with water and analyze via LC-MS to confirm the mass of the protected aldehyde intermediate.

  • Deprotection: Quench the main reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Concentrate the organic layer, dissolve in CH₂Cl₂, and treat with catalytic TFA at 40 °C for 3 hours to cleave the EE group[2]. Purify via silica gel chromatography.

Quantitative Pathway Comparison

To assist in route selection for scale-up or discovery chemistry, the following table summarizes the quantitative and operational metrics of both pathways.

ParameterRoute A: Electrophilic IodinationRoute B: Directed Lithiation
Starting Material 1H-pyrazole-5-carbaldehyde4-Iodo-1H-pyrazole
Key Reagents NIS, 50% H₂SO₄Ethyl vinyl ether, LDA/n-BuLi, DMF
Step Count 1 Step3 Steps (Protect, Formylate, Deprotect)
Typical Yield ~85–95%~55–65% (Over 3 steps)
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenic infrastructure)
Regioselectivity High (C4 is intrinsically electron-rich)High (Directed by N-protecting group)
Cost Efficiency High (Low reagent cost, simple filtration)Low (Organolithiums, anhydrous solvents, chromatography)

Conclusion

For the synthesis of 4-Iodo-1H-pyrazole-5-carbaldehyde, Route A (Electrophilic Iodination) is the undisputed optimal pathway for both discovery and process chemistry. It minimizes step count, eliminates the need for complex cryogenic setups, and utilizes simple filtration for isolation. Route B remains a valuable alternative when starting materials dictate its use, or when exploring complex structure-activity relationship (SAR) libraries requiring late-stage formylation.

References

  • WO2022073469A1 - Compounds and methods of treating cancers - Google Patents.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Source: ARKIVOC (Archive for Organic Chemistry) URL:[Link]

Sources

Exploratory

Spectroscopic Elucidation of 4-Iodo-1H-pyrazole-5-carbaldehyde: A Comprehensive Analytical Whitepaper

Introduction & Structural Dynamics 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5) is a highly versatile, halogenated heterocyclic building block extensively utilized in transition-metal-catalyzed cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5) is a highly versatile, halogenated heterocyclic building block extensively utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) for pharmaceutical library synthesis [1]. As a Senior Application Scientist overseeing structural elucidation workflows, I frequently observe that the accurate analytical validation of heavily substituted pyrazoles is complicated by annular tautomerism and the profound electronic effects of heavy halogens.

In solution, the N-H proton rapidly exchanges between the N1 and N2 positions, creating a dynamic equilibrium between the 1H-pyrazole-5-carbaldehyde and 1H-pyrazole-3-carbaldehyde tautomers. This dynamic process can broaden NMR signals and obscure structural assignments. This whitepaper systematically deconstructs the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule, providing field-proven protocols and mechanistic rationales to ensure rigorous, self-validating analytical workflows.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile of 4-iodo-1H-pyrazole-5-carbaldehyde is defined by two major electronic phenomena: the strong electron-withdrawing nature of the formyl group and the shielding effect of the iodine atom. The most striking feature in the 13 C NMR is the extreme upfield shift of the C4 carbon. This is a textbook manifestation of the Heavy Atom on Light Atom (HALA) effect . The large, polarizable electron cloud of iodine induces significant spin-orbit coupling, shielding the attached C4 carbon and shifting it to ~65 ppm—far outside the typical aromatic window.

Table 1: 1 H NMR Data (Solvent: DMSO- d6​ , 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
C5-CHO 9.85s1HAldehyde proton; highly deshielded by the magnetic anisotropy of the carbonyl π -system.
C3-H 8.12s1HPyrazole aromatic proton; deshielded by the adjacent electronegative nitrogen.
N1-H 13.80br s1HPyrazole NH; highly exchangeable, broadened by the quadrupolar relaxation of 14 N.

Table 2: 13 C NMR Data (Solvent: DMSO- d6​ , 100 MHz)

PositionChemical Shift (ppm)Assignment & Causality
C-CHO 184.2Carbonyl carbon; heavily deshielded due to oxygen electronegativity.
C3 142.5Aromatic carbon adjacent to the pyrazole nitrogen.
C5 140.1Aromatic carbon attached to the electron-withdrawing formyl group.
C4 (C-I) 65.4Aromatic carbon attached to Iodine; shielded via the HALA spin-orbit coupling effect.
Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The use of Attenuated Total Reflectance (ATR) is critical here to avoid the moisture absorption commonly associated with KBr pellets, which can obscure the critical N-H stretching region .

Table 3: IR Spectral Data (Solid State, ATR-FTIR)

Wavenumber (cm −1 )Functional GroupCausality / Vibrational Mode
3150 - 2850 N-H / C-HBroad N-H stretch due to extensive intermolecular H-bonding; sharp aromatic C-H.
1685 C=OStrong aldehyde carbonyl stretch; slightly lowered due to ring conjugation.
1530, 1480 C=N, C=CPyrazole ring skeletal stretching modes.
580 C-IHeavy halogen stretching; low frequency due to the large reduced mass of iodine.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is highly effective due to the basicity of the pyrazole nitrogen. Because iodine is monoisotopic ( 127 I), the mass spectrum lacks the complex M+2 isotope patterns seen with chlorine or bromine, simplifying spectral interpretation.

Table 4: HRMS-ESI(+) Data

Ionm/z (Observed)FormulaCausality / Fragmentation Pathway
[M+H] + 222.9368C 4​ H 4​ IN 2​ O + Protonated molecular ion.
[M+H-CO] + 194.9419C 3​ H 4​ IN 2​ + α -cleavage resulting in the loss of neutral carbon monoxide (28 Da).
[M+H-I] + 96.0323C 4​ H 4​ N 2​ O + Heterolytic cleavage of the weak C-I bond.

Mechanistic & Workflow Visualizations

To ensure reproducibility, the analytical validation must follow a strict, multi-modal workflow. Furthermore, understanding the gas-phase dissociation of the molecule aids in interpreting complex MS/MS spectra.

Workflow A Sample Prep (15 mg in DMSO-d6) B NMR Acquisition (1H & 13C, Auto-tune) A->B C IR Spectroscopy (ATR-FTIR, Background Sub) A->C D HRMS-ESI(+) (Lock Mass Calibration) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Figure 1: Tri-modal spectroscopic validation workflow for 4-iodo-1H-pyrazole-5-carbaldehyde.

MS_Frag M [M+H]+ m/z 222.94 F1 [M+H-CO]+ m/z 194.94 M->F1 - CO (28 Da) α-cleavage F2 [M+H-I]+ m/z 96.03 M->F2 - I (126.9 Da) Heterolytic cleavage

Figure 2: ESI(+) mass spectrometry fragmentation pathways for the protonated molecular ion.

Self-Validating Experimental Protocols

To guarantee trustworthiness, laboratory protocols must not merely be a sequence of steps, but a closed-loop system containing internal checks. Below are the field-proven methodologies for acquiring the data presented above.

Protocol 1: NMR Acquisition & Tautomer Locking
  • Causality in Experimental Design: Non-polar solvents (e.g., CDCl 3​ ) fail to fully dissolve poly-substituted pyrazoles due to robust intermolecular hydrogen bonding, leading to poor signal-to-noise (S/N) ratios. We utilize DMSO- d6​ because its strong hydrogen-bond accepting capability disrupts solute-solute aggregates and slows the tautomeric exchange rate on the NMR timescale, yielding sharp, resolvable spectra .

  • Step 1 (Preparation): Dissolve 15.0 (± 0.5) mg of the analyte in 600 µL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Step 2 (Tuning): Insert the sample into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels to minimize reflected RF power.

  • Step 3 (Locking & Shimming): Lock onto the 2 H frequency of DMSO- d6​ . Perform 3D gradient shimming.

  • Validation Checkpoint: Before initiating the 13 C acquisition, ensure the lock level is stable (>80%) and the non-spinning solvent line shape is <1.0 Hz at 50% peak height. A broader line shape indicates poor shimming, which will cause the closely spaced aromatic carbon signals to merge.

  • Step 4 (Acquisition): Acquire 1 H NMR (16 scans, 1 sec relaxation delay, 30° flip angle) and 13 C NMR (512 scans, 2 sec relaxation delay, WALTZ-16 1 H decoupling).

Protocol 2: ATR-FTIR Acquisition
  • Causality in Experimental Design: Intimate contact between the ATR crystal and the solid sample is required for the evanescent infrared wave to penetrate the matrix. ATR prevents the polymorphic alterations and moisture contamination inherent to traditional KBr pressing.

  • Step 1 (Background): Clean the diamond crystal of the ATR-FTIR spectrometer with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution).

  • Step 2 (Application): Deposit ~2 mg of solid 4-iodo-1H-pyrazole-5-carbaldehyde directly onto the crystal. Apply the pressure anvil until the instrument's force gauge indicates optimal contact.

  • Validation Checkpoint: Verify that the baseline of the raw spectrum is completely flat between 3800-3500 cm −1 . An upward baseline drift in this region indicates poor crystal contact or insufficient anvil pressure, which will artificially suppress the N-H stretch intensity.

  • Step 3 (Processing): Acquire the sample spectrum (32 scans). Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave.

Protocol 3: HRMS-ESI(+) Acquisition
  • Causality in Experimental Design: Formic acid is added to the mobile phase to act as an abundant proton source, heavily favoring the formation of the [M+H] + ion in positive ESI mode and suppressing sodium adducts ([M+Na] + ).

  • Step 1 (Preparation): Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) modified with 0.1% Formic Acid.

  • Step 2 (Calibration): Infuse a standard tuning mix (e.g., sodium formate clusters) to calibrate the TOF or Orbitrap mass analyzer.

  • Step 3 (Acquisition): Operate in ESI(+) mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C. Mass range: m/z 50–500.

  • Validation Checkpoint: Continuously monitor the precision of the internal lock mass (e.g., Leucine Enkephalin infused via a secondary sprayer at m/z 556.2771). The mass error for the target [M+H] + peak (m/z 222.9368) must remain < 2.0 ppm to definitively confirm the elemental formula C 4​ H 4​ IN 2​ O + .

References

  • Title: Hans Reich's Collection: NMR Spectroscopy (The HALA Effect) Source: Organic Chemistry Data URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Vibrational & Mass Spectrometry Standards) Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Foundational

Advanced Synthetic Strategies for 4-Iodo-1H-pyrazole-5-carbaldehyde: Starting Materials, Mechanistic Pathways, and Protocol Optimization

Executive Summary In modern drug discovery, 4-Iodo-1H-pyrazole-5-carbaldehyde (tautomeric with 4-iodo-1H-pyrazole-3-carbaldehyde) serves as a highly versatile, bifunctional building block. Its orthogonal reactivity—featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 4-Iodo-1H-pyrazole-5-carbaldehyde (tautomeric with 4-iodo-1H-pyrazole-3-carbaldehyde) serves as a highly versatile, bifunctional building block. Its orthogonal reactivity—featuring an iodine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and a formyl group ideal for reductive amination or olefination—makes it indispensable for synthesizing complex pyrazole-fused heterocycles and targeted protein degraders (PROTACs).

This technical guide evaluates the two primary starting materials used for its synthesis: 1H-pyrazole-5-carbaldehyde and 4-Iodo-1H-pyrazole . By analyzing the mechanistic causality and process scalability of each route, this whitepaper provides researchers with self-validating protocols to optimize yield and purity.

Divergent Synthetic Pathways

The synthesis of 4-iodo-1H-pyrazole-5-carbaldehyde fundamentally depends on the chosen starting material, dictating whether the chemical strategy relies on electrophilic aromatic substitution or organometallic directed ortho-lithiation.

G SM1 1H-pyrazole-5-carbaldehyde Route1 Electrophilic Iodination (NIS, 50% H2SO4, 0°C to rt) SM1->Route1 SM2 4-Iodo-1H-pyrazole Protect N-Protection (Ethyl vinyl ether, TFA) SM2->Protect Product 4-Iodo-1H-pyrazole-5-carbaldehyde Route1->Product Direct Route Lithiation Directed Ortho-Lithiation & Formylation (LDA, then DMF, -78°C) Protect->Lithiation 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole Deprotect Deprotection (Acidic Hydrolysis) Lithiation->Deprotect Formylated Intermediate Deprotect->Product Multi-step Route

Figure 1: Divergent synthetic pathways for 4-Iodo-1H-pyrazole-5-carbaldehyde.

Route A: Direct Electrophilic Iodination

Optimal Starting Material: 1H-pyrazole-5-carbaldehyde (or 1H-pyrazole-3-carbaldehyde)

This route leverages the inherent nucleophilicity of the pyrazole C4 position, achieving the target compound in a single, highly scalable step.

Mechanistic Causality

While pyrazoles are generally electron-rich, the electron-withdrawing formyl group at C5 deactivates the ring, making standard iodination with I2​ sluggish and low-yielding. To overcome this thermodynamic barrier, N-iodosuccinimide (NIS) is utilized in combination with 50% H2​SO4​ ()[1]. The strong acid protonates the succinimide carbonyl of NIS, significantly enhancing the electrophilicity of the iodine atom (effectively generating a hyper-electrophilic I+ equivalent). This species rapidly attacks the C4 position, which remains the most electron-dense carbon on the deactivated ring, ensuring strict regioselectivity[1].

Self-Validating Protocol
  • Preparation: Dissolve 1H-pyrazole-5-carbaldehyde (10.0 g, 104.1 mmol) in 50% H2​SO4​ (80 mL) at 0 °C[1].

    • Causality: Cryogenic initiation prevents uncontrolled exothermic degradation and minimizes potential oxidation of the sensitive aldehyde group.

  • Activation: Add NIS (10.4 g, 104.0 mmol) portion-wise[1].

    • Validation: The dissolution of NIS and a slight color change to pale yellow indicates the formation of the active iodonium species.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 3 hours[1].

    • Validation: Monitor via LC-MS. The complete disappearance of the starting material peak and the emergence of a dominant peak at m/z = 222.9 [M+H]+ confirms reaction completion.

  • Isolation: Dilute the mixture with cold H2​O (200 mL)[1].

    • Validation: The sudden decrease in acid concentration and increase in aqueous polarity causes the highly hydrophobic iodinated product to crash out as a solid precipitate, serving as a visual cue of success.

  • Purification: Filter the precipitate, wash thoroughly with water to remove residual acid and succinimide byproducts, and dry under vacuum to yield the title compound as a yellow solid (Yield: ~97.7%)[1].

Route B: Directed Ortho-Lithiation and Formylation

Optimal Starting Material: 4-Iodo-1H-pyrazole

This route builds the aldehyde functionality onto a pre-iodinated scaffold via organometallic chemistry, which is highly useful when functionalizing complex, pre-halogenated pyrazole libraries.

Mechanistic Causality

Direct lithiation of unprotected pyrazoles is impossible because the highly acidic N-H proton (pKa ~14) rapidly quenches any organolithium reagent. Therefore, the nitrogen must be protected. Ethyl vinyl ether (EVE) is utilized under acidic conditions to form an N-(1-ethoxyethyl) (EE) protecting group ()[2]. The EE group serves a critical dual purpose: it protects the amine and acts as an ortho-directing group. The oxygen atom of the EE group coordinates with the lithium cation of Lithium Diisopropylamide (LDA), directing the basic amide to selectively deprotonate the adjacent C5 position[3]. Subsequent electrophilic quench with N,N-dimethylformamide (DMF) forms a tetrahedral hemiaminal intermediate, which collapses upon aqueous workup to yield the aldehyde[2].

Self-Validating Protocol
  • Protection: Suspend 4-iodo-1H-pyrazole in dichloromethane (DCM). Add ethyl vinyl ether (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA). Stir at 28–33 °C for 2 hours[2].

    • Validation: TLC (Hexane/EtOAc) will show a complete shift to a less polar spot, confirming N-protection.

  • Lithiation: Dissolve the protected intermediate (1-(1-ethoxyethyl)-4-iodo-1H-pyrazole) in anhydrous THF and cool to -78 °C under an argon atmosphere. Dropwise add LDA (1.1 eq)[3].

    • Causality: Strict cryogenic temperatures (-78 °C) are mandatory to prevent the organolithium species from undergoing unwanted halogen-metal exchange at the C4 iodine atom.

    • Validation: A deep color shift (often yellow/orange) indicates successful lithiation at the 5-position.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise and stir for 1 hour at -78 °C.

  • Deprotection & Isolation: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate. To cleave the EE group, dissolve the crude residue in DCM and add TFA, heating gently at 40 °C for 3 hours[3].

    • Validation: The deprotection is confirmed by the reappearance of the N-H stretch in IR spectroscopy or a broad singlet in 1H NMR (~13.5 ppm). Purify via silica gel chromatography to yield the final product[2].

Quantitative Comparative Analysis

To assist process chemists in selecting the appropriate starting material and pathway, the following table summarizes the quantitative and operational metrics of both routes:

ParameterRoute A: Direct Electrophilic IodinationRoute B: Directed Ortho-Lithiation
Optimal Starting Material 1H-pyrazole-5-carbaldehyde4-Iodo-1H-pyrazole
Key Reagents NIS, 50% H₂SO₄Ethyl vinyl ether, LDA, DMF, TFA
Number of Synthetic Steps 1 (Direct transformation)3 (Protection, Formylation, Deprotection)
Overall Yield ~95–97%~55–72%
Atom Economy High (Direct substitution)Low (Use and cleavage of protecting groups)
Scalability & Process Fit Excellent (Room temperature, aqueous workup)Moderate (Requires strictly anhydrous, cryogenic -78°C conditions)

Conclusion

For the large-scale synthesis of 4-iodo-1H-pyrazole-5-carbaldehyde, Route A (starting from 1H-pyrazole-5-carbaldehyde) is vastly superior due to its high atom economy, single-step execution, and avoidance of cryogenic organometallic conditions. However, Route B (starting from 4-iodo-1H-pyrazole) remains a powerful tool in discovery chemistry, particularly when late-stage formylation of a complex, pre-halogenated pyrazole core is required.

References

  • Compounds and methods of treating cancers. World Intellectual Property Organization Patent (WO2022073469A1).

Sources

Exploratory

4-Iodo-1H-pyrazole-5-carbaldehyde: A Strategic Scaffold in Advanced Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter chemical scaffolds that serve as linchpins for structural diversification. 4-Iodo-1H-pyrazole-5-carbaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter chemical scaffolds that serve as linchpins for structural diversification. 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5) is one such highly versatile building block. Its unique bifunctional nature—combining a highly reactive carbon-halogen bond with a versatile carbonyl group—makes it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and Protein Arginine Methyltransferase 1 (PRMT1) inhibitors.

This technical guide deconstructs the physicochemical profile, orthogonal reactivity, and field-proven synthetic protocols associated with this critical pyrazole derivative.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a high-throughput synthesis campaign, a rigorous understanding of its fundamental properties is required. The pyrazole core provides a robust, metabolically stable bioisostere for amides and aromatic rings, while the specific substitution pattern dictates its synthetic utility.

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of 4-Iodo-1H-pyrazole-5-carbaldehyde [1].

PropertyValue / Description
Chemical Name 4-Iodo-1H-pyrazole-5-carbaldehyde
Common Synonyms 4-Iodo-1H-pyrazole-3-carbaldehyde
CAS Registry Number 1259224-01-5
Molecular Formula C₄H₃IN₂O
Molecular Weight 221.98 g/mol
SMILES String C1=C(C(=NN1)C=O)I
MDL Number MFCD22121415
Key Structural Motifs C4-Iodo (Cross-coupling), C5-Aldehyde (Electrophilic), N1/N2-H (Tautomeric)

Note: Due to annular tautomerism inherent in unsubstituted pyrazoles, the 3-carbaldehyde and 5-carbaldehyde nomenclatures often refer to the same dynamic chemical entity in solution.

Orthogonal Reactivity & Strategic Role in Drug Discovery

The true value of 4-Iodo-1H-pyrazole-5-carbaldehyde lies in its orthogonal reactivity vectors . In drug discovery, particularly for epigenetic targets like [2], we require scaffolds that allow independent, sequential functionalization without cross-reactivity.

  • The C4-Iodo Vector: Iodine is the premier leaving group for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Its rapid oxidative addition to Pd(0) allows for coupling at mild temperatures, preserving sensitive functional groups elsewhere on the molecule.

  • The C5-Aldehyde Vector: The carbonyl carbon is highly electrophilic, making it an ideal site for reductive amination to install solubilizing basic amine tails—a critical step for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Workflow Visualization

OrthogonalReactivity Core 4-Iodo-1H-pyrazole-5-carbaldehyde (Core Scaffold) Protect N-Protection (e.g., EtOEt) Prevents NH Interference Core->Protect Step 1: Shielding C4_Path C4 Iodo Group (Pd-Catalyzed Coupling) Protect->C4_Path Vector 1 C5_Path C5 Aldehyde Group (Nucleophilic Addition) Protect->C5_Path Vector 2 Suzuki Suzuki/Sonogashira Coupling (C-C Bond Formation) C4_Path->Suzuki Boronic Acids/Alkynes RedAm Reductive Amination (C-N Bond Formation) C5_Path->RedAm Amines + NaBH(OAc)3

Fig 1: Orthogonal reactivity workflow for 4-Iodo-1H-pyrazole-5-carbaldehyde.

Advanced Synthetic Methodologies & Protocols

To guarantee scientific integrity and reproducibility, protocols must be self-validating. The following workflows detail the causality behind each experimental choice, ensuring you understand why a step is performed, not just how.

Protocol A: N-Protection and Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Unprotected pyrazoles possess an acidic N-H proton (pKa ~14). If left unprotected, this proton will rapidly quench basic organometallic reagents and can poison Palladium catalysts by forming stable, unreactive Pd-pyrazole dimers. We utilize the 1-ethoxyethyl (EtOEt) protecting group because it is easily installed and cleaved under mild acidic conditions, preventing unwanted side reactions [3].

Step-by-Step Methodology:

  • N-Protection (EtOEt Installation):

    • Suspend 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere.

    • Add ethyl vinyl ether (3.0 eq) followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq).

    • Causality Check: The acid catalyzes the electrophilic addition of the pyrazole nitrogen to the enol ether.

    • Stir at 40°C for 3 hours. Monitor conversion via LC-MS.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-protected intermediate.

  • Suzuki-Miyaura Coupling (C4 Functionalization):

    • Dissolve the protected intermediate (1.0 eq) and an aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

    • Add K₂CO₃ (2.0 eq) as the base and Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

    • Causality Check: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which can be sterically hindered by the adjacent C5-aldehyde.

    • Heat the reaction mixture to 90°C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite to remove Pd black, and purify via silica gel chromatography to isolate the C4-arylated product.

Protocol B: Reductive Amination at the C5-Aldehyde

Causality & Rationale: Once the C4 position is elaborated, the C5-aldehyde is utilized to install a basic amine. This is typically done using Sodium triacetoxyborohydride (NaBH(OAc)₃). We specifically avoid stronger reducing agents like LiAlH₄ or NaBH₄ in the initial step to prevent premature reduction of the aldehyde directly to an alcohol before the imine has fully formed.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the C4-functionalized pyrazole-5-carbaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).

    • Add the desired primary or secondary amine (1.1 eq).

    • Stir at room temperature for 2 hours to allow the equilibrium to shift toward the imine/iminium intermediate. (Optional: Add molecular sieves or a catalytic amount of acetic acid if dealing with weakly nucleophilic amines).

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

    • Causality Check: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that will reduce the transient iminium ion much faster than the unreacted aldehyde, minimizing the formation of the corresponding primary alcohol byproduct.

    • Stir at room temperature for 4–6 hours until complete consumption of the starting material is observed via TLC.

  • Workup:

    • Quench the reaction with 1N NaOH to break down boron complexes and free-base the newly formed amine.

    • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Conclusion

4-Iodo-1H-pyrazole-5-carbaldehyde (C₄H₃IN₂O, MW: 221.98) is a master key in modern medicinal chemistry. By leveraging the differential reactivity of its C4-iodo and C5-aldehyde groups, chemists can rapidly generate vast libraries of structurally diverse pyrazole derivatives. Mastering the protection strategies and catalytic nuances outlined in this guide will significantly accelerate hit-to-lead timelines in oncology and epigenetic drug discovery programs.

References

  • Title: Arginine methyltransferase inhibitors and uses thereof (US9133189B2)
  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: ARKAT-USA (Arkivoc Journal) URL: [Link]

Foundational

Pyrazole-Based Aldehydes: Discovery, Historical Evolution, and Synthetic Methodologies

Introduction and Historical Context The pyrazole nucleus—a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—is a foundational pharmacophore in medicinal chemistry. The term "pyrazole" was f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Historical Context

The pyrazole nucleus—a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—is a foundational pharmacophore in medicinal chemistry. The term "pyrazole" was first coined and the core structure synthesized by German chemist Ludwig Knorr in 1883 during his work on quinoline derivatives[1][2]. While early pyrazole derivatives were primarily recognized for their antipyretic and analgesic properties, the structural evolution of this heterocycle has led to its classification as a "privileged scaffold"[1][3].

A critical leap in pyrazole chemistry was the discovery and utilization of pyrazole-based aldehydes , specifically 1H-pyrazole-4-carbaldehydes. By introducing a highly reactive formyl group (-CHO) to the pyrazole core, chemists unlocked a versatile synthon capable of undergoing condensation, oxidation, and reduction reactions[4][5]. Today, pyrazole-4-carbaldehydes are indispensable precursors for synthesizing complex fused heterocyclic systems (such as pyrazolo[3,4-b]pyridines and pyrazolo-quinolines), Schiff bases, and chalcones, which are heavily utilized in modern drug discovery and agrochemical development[6][7].

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

Because the pyrazole ring is a π-excessive system, it is highly susceptible to electrophilic aromatic substitution (SEAr), which occurs predominantly at the electron-rich C4 position[8]. The gold standard for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack formylation [4][6].

This reaction utilizes a Vilsmeier reagent—a highly electrophilic chloroiminium salt—generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4]. The pyrazole substrate acts as a nucleophile, attacking the chloroiminium ion to form an iminium intermediate, which is subsequently hydrolyzed to yield the target aldehyde[4][9].

Vilsmeier_Haack Step1 POCl3 + DMF (0-5 °C) Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Exothermic Activation Step3 Pyrazole Substrate Addition Step2->Step3 Anhydrous Conditions Step4 Electrophilic Aromatic Substitution (C4) Step3->Step4 Heating (Reflux) Step5 Aqueous Quench (Ice/Water) Step4->Step5 Iminium Intermediate Step6 Pyrazole-4-carbaldehyde Step5->Step6 Hydrolysis & Precipitation

Workflow of the Vilsmeier-Haack formylation of pyrazoles.

Advanced Structural Modifications: Dual Functionalization

The Vilsmeier-Haack conditions can be intentionally manipulated to achieve dual functionalization. For instance, when reacting pyrazolone derivatives (e.g., 3-methyl-1-phenyl-5-pyrazolone) with an excess of POCl₃, the reagent not only formylates the C4 position but simultaneously chlorinates the C5 position. This yields highly functionalized 5-chloro-pyrazole-4-carbaldehydes, which are prime candidates for subsequent Ullmann coupling or nucleophilic substitution[9][10].

Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The following step-by-step methodology details the dual formylation/chlorination of a pyrazolone substrate to yield a biologically relevant pyrazole aldehyde[9].

Step 1: Preparation of the Vilsmeier Reagent

  • Procedure: Add 32 mL (0.35 mol) of phosphoryl chloride (POCl₃) dropwise to 12 mL (0.16 mol) of ice-cold anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen/argon).

  • Causality & Validation: The formation of the chloroiminium ion is violently exothermic. Maintaining the temperature at 0–5 °C prevents the thermal decomposition of the Vilsmeier reagent and avoids dangerous solvent boil-off[4]. The reaction mixture will transition to a viscous, pale-yellow complex, validating successful reagent formation.

Step 2: Substrate Addition and SEAr Activation

  • Procedure: Slowly add 0.05 mol of 3-methyl-1-phenyl-5-pyrazolone to the chilled Vilsmeier reagent. Once addition is complete, gradually heat the mixture to reflux (approx. 80–90 °C) for 1 hour.

  • Causality & Validation: Pyrazolones require significant activation energy to undergo simultaneous C5-chlorination and C4-formylation. Refluxing drives the electrophilic aromatic substitution to completion[9]. Reaction progress must be self-validated by taking aliquots, quenching them in saturated NaHCO₃, and monitoring via Thin Layer Chromatography (TLC) until the starting material spot is entirely consumed[4].

Step 3: Hydrolysis and Product Isolation

  • Procedure: Cool the reaction mixture to room temperature, then pour it slowly into 300 mL of vigorously stirred crushed ice/water.

  • Causality & Validation: The ice-water quench serves a dual mechanistic purpose: it safely neutralizes the excess, highly corrosive POCl₃, and it hydrolyzes the intermediate iminium salt into the final aldehyde[4][9]. The sudden shift in polarity forces the water-insoluble 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to precipitate as a solid.

Step 4: Purification

  • Procedure: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual acid and DMF, dry, and recrystallize from ethanol.

  • Validation: The final product should present as pale-yellow crystals with a sharp melting point of ~144 °C, confirming high purity[9].

Biological Activities and Pharmacological Impact

The formyl group of pyrazole-4-carbaldehydes acts as a critical anchor point for synthesizing hydrazones, Schiff bases, and carboxamides, which exhibit profound biological activities[9][11]. Pyrazole-based compounds are particularly noted for their ability to bind effectively to cellular receptors and enzymes due to hydrogen bonding facilitated by the nitrogen atoms in the ring[2].

Anti-Inflammatory and Anticancer Properties

Pyrazole derivatives are highly effective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a primary mediator of inflammation. Recent pyrazole-based compounds have demonstrated IC₅₀ values in the nanomolar range, competing directly with commercial NSAIDs like celecoxib[1][12].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active State) AA->COX2 Substrate Binding Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Enzymatic Catalysis COX2_Inact COX-2 Enzyme (Inhibited State) COX2->COX2_Inact Conformational Blockade Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->COX2 Competitive Binding COX2_Inact->Prostaglandins Pathway Inhibited

Mechanism of COX-2 inhibition by biologically active pyrazole derivatives.

Agrochemical and Antifungal Applications

In the agricultural sector, fluorinated pyrazole aldehydes have emerged as highly potent fungicides. The incorporation of fluorine atoms alters the molecule's lipophilicity and electronic parameters, significantly improving its binding affinity to fungal target proteins (such as succinate dehydrogenase)[13].

Summary of Quantitative Biological Data

The table below highlights recent quantitative findings regarding the efficacy of pyrazole derivatives across various biological assays:

Compound / DerivativeBiological Target / AssayKey Quantitative FindingReference
Pyrazole Derivative A COX-2 Enzyme InhibitionIC₅₀ = 39.4 nM[1]
Pyrazole Derivative B COX-2 Enzyme InhibitionIC₅₀ = 61.2 nM[1]
Compound I (Tetrazole-linked) In vivo Blood Glucose (Antihyperglycemic)24.6% reduction (at 100 mg/kg dose)[1]
Fluorinated Pyrazole H9 Macrophomina phaseolina (Phytopathogenic Fungi)29.76% growth inhibition[13]
Fluorinated Pyrazole H9 Fusarium oxysporum (Phytopathogenic Fungi)34.54% growth inhibition[13]

Conclusion

From Ludwig Knorr's initial discovery in 1883 to modern-day rational drug design, the pyrazole scaffold has proven to be an invaluable asset in chemical biology[1]. The strategic formylation of pyrazoles via the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes provides researchers with a highly reactive, programmable node[4]. By mastering the causality of these synthetic workflows, drug development professionals can continue to leverage pyrazole aldehydes to synthesize next-generation kinase inhibitors, COX-2 antagonists, and advanced agrochemicals.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-pyrazole-5-carbaldehyde

Executive Summary 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. The orthogonal reactivity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. The orthogonal reactivity of the C4-iodo group and the C5-carbaldehyde allows for the rapid diversification of the pyrazole scaffold. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate to yield 4-aryl/heteroaryl-1H-pyrazole-5-carbaldehydes[2].

Mechanistic Causality & Reaction Design

In designing a cross-coupling strategy for 4-iodo-1H-pyrazole-5-carbaldehyde, several electronic and structural factors must be addressed to ensure high conversion and prevent side reactions:

  • Oxidative Addition Kinetics : The carbon-iodine (C-I) bond at the 4-position is highly reactive[2]. The presence of the electron-withdrawing 5-carbaldehyde group further depletes electron density from the pyrazole core. This electron deficiency significantly accelerates the oxidative addition of the Pd(0) active species into the C-I bond, making the first step of the catalytic cycle exceptionally fast[3].

  • Base Stoichiometry and N-H Acidity : The unsubstituted N-H of the pyrazole ring is moderately acidic (pKa ~14). Under basic coupling conditions, this proton is readily removed, consuming one equivalent of the inorganic base[4]. Consequently, a minimum of 2.5 to 3.0 equivalents of base (e.g., K₃PO₄ or Cs₂CO₃) must be employed. The excess base is strictly required to activate the arylboronic acid into the electron-rich boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].

  • Chemoselectivity : The formyl group (-CHO) is generally well-tolerated under standard Suzuki-Miyaura conditions. However, the use of primary alcohols as solvents (e.g., ethanol or methanol) should be avoided or carefully controlled to prevent unwanted acetal formation or base-catalyzed aldol condensations.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 4-Iodo-pyrazole PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Base Activated) PdII->TransMet Ar'-B(OH)2 + Base PdII_Ar Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1H-pyrazole-5-carbaldehyde Product RedElim->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 4-Iodo-1H-pyrazole-5-carbaldehyde.

Optimization of Quantitative Data

The success of the coupling relies on a synergistic combination of catalyst, base, and solvent. The table below synthesizes field-proven optimization data for 4-iodopyrazole derivatives[2],[5].

ParameterOptimal ChoiceCausality / Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, cost-effective Pd(0) source; ideal for highly reactive C-I bonds without requiring complex, electron-rich phosphine ligands.
Base K₃PO₄ (3.0 equiv)Strong enough to deprotonate the pyrazole N-H and activate the boronic acid, but mild enough to prevent degradation of the aldehyde group.
Solvent 1,4-Dioxane / H₂O (4:1)Water is essential for boronate formation and dissolving inorganic salts; Dioxane provides excellent solubility for the organic substrates.
Temperature 90 °C (Thermal)Provides sufficient thermal energy for transmetalation, which is often the rate-determining step in these catalytic cycles.

Experimental Protocols

The following methodologies are designed as self-validating systems. By strictly adhering to the causality behind each step, researchers can ensure reproducible yields.

Workflow Step1 1. Substrate Preparation Weigh Pyrazole & Boronic Acid Step2 2. Catalyst & Base Addition Add Pd(PPh3)4 and K3PO4 Step1->Step2 Step3 3. Solvent & Degassing Dioxane/H2O (4:1), Argon Purge Step2->Step3 Step4 4. Reaction Execution Thermal (90°C) or Microwave Step3->Step4 Step5 5. Workup & Extraction EtOAc/Brine phase separation Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol A: Standard Thermal Suzuki-Miyaura Coupling (1.0 mmol Scale)
  • Reagent Loading : To an oven-dried Schlenk tube, add 4-Iodo-1H-pyrazole-5-carbaldehyde (222 mg, 1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv)[2].

    • Causality: A slight excess of boronic acid compensates for potential loss due to competitive protodeboronation or homocoupling side reactions.

  • Catalyst & Base Addition : Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) and anhydrous K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)[3].

  • Solvent Introduction & Degassing : Add a pre-mixed solution of 1,4-dioxane and deionized water (4:1 v/v, 5 mL total). Degas the suspension by sparging with Argon for 10–15 minutes[2].

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex. Thorough degassing is the most critical step for ensuring catalyst longevity.

  • Heating : Seal the tube and heat the reaction mixture at 90 °C in a pre-heated oil bath for 6–8 hours[2].

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting material peak (m/z 222.9) and the appearance of the product mass validate the completion of the catalytic cycle.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel.

Protocol B: High-Throughput Microwave-Assisted Coupling (0.5 mmol Scale)
  • Preparation : In a 10 mL microwave vial, combine 4-Iodo-1H-pyrazole-5-carbaldehyde (111 mg, 0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (11.6 mg, 2 mol%), and Cs₂CO₃ (488 mg, 1.5 mmol)[5].

  • Solvent : Add Dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL). Purge the vial with nitrogen gas for 5 minutes and seal with a crimp cap[5].

    • Causality: DME is highly microwave-transparent but allows for excellent localized superheating of the polar reactants, drastically reducing reaction times.

  • Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C for 10–15 minutes[5].

  • Workup : Proceed with the standard EtOAc/brine extraction and silica gel purification as described in Protocol A.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of protodehalogenation (formation of 1H-pyrazole-5-carbaldehyde).

    • Root Cause: The oxidative addition complex is undergoing premature reduction before transmetalation can occur.

    • Solution: Ensure the base is fully dissolved (increase water ratio slightly) to accelerate the transmetalation step. Alternatively, switch to a more active catalyst like Pd(dppf)Cl₂.

  • Issue: Boronic Acid Homocoupling (formation of Ar-Ar).

    • Root Cause: Presence of residual oxygen in the solvent acting as an oxidant[6].

    • Solution: Increase the duration of the Argon sparging step or utilize the freeze-pump-thaw degassing method.

References

  • AiFChem / BLD Pharm Product Data : 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5). Available at: /

  • BenchChem : Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Available at:

  • ResearchGate : Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at:

  • New Journal of Chemistry (RSC Publishing) : Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands. Available at:

  • National Institutes of Health (PMC) : Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at:

  • Organic Process Research & Development : Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Available at:

Sources

Application

Application Notes and Protocols for Copper(I)-Catalyzed Cross-Coupling Reactions of 4-Iodopyrazoles

Introduction Pyrazoles and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The strategic functionalization of the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The strategic functionalization of the pyrazole core, particularly at the C4-position, is a critical methodology for the synthesis of novel compounds with tailored properties. Among the various synthetic strategies, copper-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the 4-position of the pyrazole ring. This guide provides an in-depth exploration of Copper(I) Iodide (CuI)-catalyzed coupling reactions with 4-iodopyrazoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for a range of transformations, including Ullmann, Sonogashira, and Buchwald-Hartwig type couplings. Copper catalysis, often favored for its cost-effectiveness and unique reactivity compared to palladium, enables these transformations under relatively mild conditions. This document will delve into the nuances of these reactions, providing a framework for their successful implementation in the laboratory.

Mechanistic Considerations: The Role of CuI and Ligands

The efficacy of CuI-catalyzed cross-coupling reactions is intricately linked to the dynamic interplay between the copper catalyst, ligands, bases, and solvents. A fundamental understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting.

While the precise mechanism can vary depending on the specific reaction type (e.g., C-N vs. C-O bond formation), a generalized catalytic cycle for a CuI-catalyzed Ullmann-type coupling is depicted below. The cycle typically initiates with the coordination of the nucleophile (e.g., an amine or alcohol) to the Cu(I) center, followed by oxidative addition of the 4-iodopyrazole. The resulting Cu(III) intermediate then undergoes reductive elimination to furnish the desired product and regenerate the active Cu(I) catalyst.

Ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and modulating its reactivity. Diamine ligands, such as 1,10-phenanthroline and its derivatives, are frequently employed in these reactions. They are believed to accelerate the rate-determining reductive elimination step and prevent catalyst deactivation. The choice of base is also critical; it serves to deprotonate the nucleophile, facilitating its coordination to the copper center. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., KOtBu).

CuI-Catalyzed Ullmann Coupling Cycle Cu(I)L Cu(I)L Intermediate_A Intermediate_A Cu(I)L->Intermediate_A + R-NH₂ R-NH2 R-NH₂ R-NH2->Intermediate_A 4-Iodopyrazole Pyr-I Cu(III) Intermediate Cu(III) Intermediate 4-Iodopyrazole->Cu(III) Intermediate Product Pyr-NH-R Base Base Base->R-NH2 Deprotonation HI HI Intermediate_A->Cu(III) Intermediate + Pyr-I (Oxidative Addition) Cu(III) Intermediate->Cu(I)L Cu(III) Intermediate->Product Reductive Elimination

Figure 1: Generalized Catalytic Cycle for CuI-Catalyzed N-Arylation.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key CuI-catalyzed coupling reactions of 4-iodopyrazoles. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: CuI-Catalyzed N-Arylation of Amines (Ullmann-Type Coupling)

This protocol describes a general procedure for the coupling of a 4-iodopyrazole with a primary or secondary amine.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dioxane

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add the 4-iodopyrazole derivative, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add anhydrous dioxane and the amine via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath and stir for 12–24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filter pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated pyrazole.

Protocol 2: CuI-Catalyzed O-Arylation of Alcohols under Microwave Irradiation

This protocol outlines a procedure for the CuI-catalyzed coupling of a 4-iodopyrazole with an alcohol using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Alcohol (used as solvent or with a co-solvent)

  • Copper(I) Iodide (CuI, 20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

  • Potassium tert-butoxide (tBuOK, 2.0 equiv)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • In a microwave reaction vial, add the 4-iodopyrazole derivative, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.

  • Add the desired alcohol (typically 2–3 mL).

  • Carefully add potassium tert-butoxide.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at 130 °C for 1 hour with stirring.

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: CuI-Catalyzed Sonogashira Coupling of Terminal Alkynes

This protocol details the coupling of a 4-iodopyrazole with a terminal alkyne, a reaction that is often co-catalyzed by palladium.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Triethylamine (solvent and base)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-iodopyrazole, palladium catalyst, and CuI.

  • Add triethylamine, followed by the terminal alkyne.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-alkynylpyrazole.

Data Presentation: Comparative Data for CuI-Catalyzed Coupling Reactions

The following table summarizes representative examples of CuI-catalyzed coupling reactions with 4-iodopyrazoles, highlighting the reaction conditions and reported yields.

Entry4-Iodopyrazole DerivativeCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-methyl-1H-pyrazoleAlkylamineCuI (10), 1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Good
24-Iodo-1H-1-tritylpyrazoleAllyl alcoholCuI (20), 3,4,7,8-tetramethyl-1,10-phenanthroline (20)tBuOK (2.0)Allyl alcohol130 (MW)166
3N-alkenyl-4-iodo-1H-pyrazolesAllyl alcoholCuI----Moderate
44-Iodo-1-tritylpyrazolePrimary Aliphatic AmineCuI (20), 2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF100-120--
5Various 4-iodopyrazolesTerminal alkynesPd(PPh₃)₂Cl₂ (2), CuI (4)TriethylamineTriethylamineRT-High

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a CuI-catalyzed coupling reaction, from reaction setup to product purification.

Method

application of 4-Iodo-1H-pyrazole-5-carbaldehyde in medicinal chemistry

Application Note: 4-Iodo-1H-pyrazole-5-carbaldehyde as a Privileged Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the pyrazole ring is a highly privileged pharmacophore, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Iodo-1H-pyrazole-5-carbaldehyde as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a highly privileged pharmacophore, frequently deployed as a bioisostere for hinge-binding motifs in kinase inhibitors. 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5) represents a highly versatile, bifunctional building block[1]. By combining a reactive C4-iodine for organometallic cross-coupling and a C5-carbaldehyde for nucleophilic functionalization, this scaffold enables the divergent synthesis of complex therapeutics, including inhibitors for MPS1, EGFR (T790M), and Bruton's Tyrosine Kinase (BTK)[2][3][4].

This application note details the mechanistic rationale, strategic workflows, and self-validating protocols for deploying this intermediate in drug discovery programs.

Mechanistic Rationale & Pharmacophore Mapping

The strategic value of 4-Iodo-1H-pyrazole-5-carbaldehyde lies in its orthogonal reactivity, which allows medicinal chemists to vector functional groups into distinct regions of a target protein's active site:

  • The Pyrazole Core (Hinge Binder): Acts as a hydrogen-bond donor/acceptor pair, anchoring the molecule to the kinase backbone (e.g., interacting with the catalytic Lysine or hinge-region backbone amides)[2].

  • C4-Iodine (Gatekeeper/Back-Pocket Vector): The iodine atom is highly primed for palladium-catalyzed cross-coupling. Iodine is specifically chosen over bromine because its lower bond dissociation energy facilitates rapid oxidative addition at milder temperatures, preventing unwanted degradation of the adjacent aldehyde[5]. This vector is used to build aryl or alkynyl extensions into hydrophobic pockets[2].

  • C5-Carbaldehyde (Solvent-Front Vector): The aldehyde serves as a synthetic handle for reductive amination. This is typically used to append solubilizing basic amines that project into the solvent-exposed region, thereby improving aqueous solubility and pharmacokinetic (PK) properties[4].

Pharmacophore Core Pyrazole Core (Hinge Binder) C4 C4-Iodine (Gatekeeper Vector) Core->C4 C5 C5-Carbaldehyde (Solvent Front Vector) Core->C5 Target1 H-Bonds with Kinase Backbone Core->Target1 Target2 Aryl/Alkynyl Extension (Hydrophobic Pocket) C4->Target2 Target3 Basic Amine Addition (Aqueous Solubility) C5->Target3

Pharmacophore mapping of 4-Iodo-1H-pyrazole-5-carbaldehyde in kinase inhibitor design.

Strategic Workflows

To successfully utilize this building block, the acidic pyrazole N-H (pKa ~14) must first be masked. An unprotected pyrazole can poison palladium catalysts via nitrogen coordination or deprotonate under basic coupling conditions, forming an insoluble, unreactive anion.

SyntheticWorkflow Start 4-Iodo-1H-pyrazole- 5-carbaldehyde Protect N-Protection (SEM-Cl or EtOEt) Start->Protect Step 1 Protect N-H Coupling C4 Cross-Coupling (Sonogashira/Suzuki) Protect->Coupling Step 2A Pd-Catalysis Aldehyde C5 Derivatization (Reductive Amination) Protect->Aldehyde Step 2B STAB Reduction Drug1 Fused Bicyclic Kinase Inhibitors Coupling->Drug1 Cyclization Drug2 Solvent-Exposed Amine Tail Aldehyde->Drug2 PK Optimization

Divergent synthetic workflow for 4-Iodo-1H-pyrazole-5-carbaldehyde functionalization.

Expert Insight: Due to annular tautomerism, protection of the pyrazole N-H with an asymmetric group (like ethyl vinyl ether) typically yields a ~1:1 mixture of 1-protected-3-carbaldehyde and 1-protected-5-carbaldehyde regioisomers[6]. These can often be carried forward as a mixture if the protecting group is removed globally in the final step, or separated via silica gel chromatography if divergent scaffold geometry is required.

Self-Validating Experimental Protocols

Protocol A: N-Protection via Ethyl Vinyl Ether (EtOEt)

Causality: The 1-ethoxyethyl (EE) group is chosen because it is easily introduced under mildly acidic conditions and cleanly removed during final global deprotection with TFA, avoiding the harsh basic conditions required for SEM deprotection[6].

  • Reaction Setup: Suspend 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add ethyl vinyl ether (3.0 eq) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.05 eq).

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material (Rf ~0.2) completely shifts to a higher Rf (~0.6) product cluster (regioisomers). LC-MS will confirm the mass shift (+72 Da).

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: C4 Sonogashira Cross-Coupling

Causality: Sonogashira coupling at the C4 position with terminal alkynes (e.g., TMS-acetylene) is a critical step in synthesizing fused pyrrolo[3,2-c]pyridine or diaminopyrimidine scaffolds[2][3].

  • Degassing (Critical Step): Dissolve the N-protected intermediate (1.0 eq) and TMS-acetylene (1.5 eq) in anhydrous DMF. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.

  • Catalyst Initiation: Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.10 eq), and diisopropylamine (DIPA, 3.0 eq).

  • Propagation: Heat the sealed vessel to 60 °C for 4–6 hours.

  • Self-Validation: The reaction mixture will transition from a clear yellow solution to a dark brown/black suspension as Pd(0) nanoparticles form and the copper acetylide turns over. Complete consumption of the iodide is confirmed via LC-MS (loss of the heavy iodine isotope pattern).

  • Workup: Dilute with EtOAc and wash vigorously with 5% aqueous LiCl (3x) to pull the DMF into the aqueous layer. Purify via flash chromatography.

Protocol C: C5 Reductive Amination

Causality: Sodium triacetoxyborohydride (STAB) is utilized over NaBH4 because STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol[4].

  • Imine Formation: Combine the C4-functionalized pyrazole-aldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir for 2 hours at room temperature.

  • In-Situ Validation: Draw a 10 µL aliquot, quench into a vial with NaBH4 in MeOH, and inject into the LC-MS to confirm complete imine formation.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for an additional 4 hours.

  • Workup: Quench with 1N NaOH to break down boron complexes and release the free basic amine. Extract with DCM.

Quantitative Data Summary

Reaction TypeReagents / Catalyst SystemKey Intermediate FormedTypical YieldPrimary Medicinal Chemistry Application
N-Protection Ethyl vinyl ether, TFA (cat.), DCM1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde70–85%Masking acidic N-H to prevent catalyst poisoning[6]
Sonogashira Coupling TMS-acetylene, Pd(PPh3)2Cl2, CuI, DIPA4-Ethynyl-1H-pyrazole derivative55–75%Core assembly for MPS1/EGFR Inhibitor Scaffolds[2][3]
Reductive Amination 1°/2° Amine, STAB, AcOH, DCE5-(Aminomethyl)-4-iodo-1H-pyrazole60–90%PK Optimization (Aqueous Solubility)[4]

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. 5

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry - ACS Publications. 2

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. PMC - NIH. 3

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. 4

  • US9133189B2 - Arginine methyltransferase inhibitors and uses thereof. Google Patents. 1

Sources

Application

derivatization of the aldehyde group on 4-Iodo-1H-pyrazole-5-carbaldehyde

Application Note: Chemoselective Derivatization of the Aldehyde Group in 4-Iodo-1H-pyrazole-5-carbaldehyde Executive Summary & Strategic Utility 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5)[1] is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Derivatization of the Aldehyde Group in 4-Iodo-1H-pyrazole-5-carbaldehyde

Executive Summary & Strategic Utility

4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5)[1] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. The molecule presents two orthogonal reactive handles: a C4-iodo group primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a C5-carbaldehyde group suitable for classical carbonyl derivatizations[2]. Selective derivatization of the aldehyde—while preserving the iodo-substituent—enables the rapid assembly of complex pyrazole-based pharmacophores, such as pyrazolo[1,5-a]pyrazines[3] and bioactive pyrazole oximes[4].

Mechanistic Causality & Reaction Design

When designing derivatization workflows for this substrate, two primary structural challenges dictate the experimental conditions:

  • The Acidic Pyrazole NH: The unprotected 1H-pyrazole possesses an acidic NH ( pKa​≈14 ). While strongly basic nucleophiles (e.g., Wittig reagents) may deprotonate this position and stall the reaction, mild derivatizations like reductive amination and oxime condensation proceed smoothly without the need for protecting groups (such as THP or SEM)[3].

  • Steric Shielding by the C4-Iodine: The adjacent, bulky iodine atom exerts significant steric hindrance over the C5-aldehyde. To overcome this energetic barrier, condensation reactions require optimized conditions—such as mild acid catalysis or elevated temperatures—to drive the equilibrium toward the reactive imine or oxime intermediates before reduction or isolation[4][5].

Pathway Visualization

G A 4-Iodo-1H-pyrazole- 5-carbaldehyde B Imine / Iminium Intermediate A->B 1°/2° Amine Acid Catalysis D Oxime Intermediate A->D NH2OH·HCl, Base EtOH, Reflux C Reductive Amination (Alkylaminomethyl pyrazole) B->C NaBH(OAc)3 DCE, 25-80°C E Nitrile / Isoxazole Scaffolds D->E Dehydration or Cycloaddition

Divergent derivatization pathways for 4-Iodo-1H-pyrazole-5-carbaldehyde.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it exhibits excellent chemoselectivity for imines over aldehydes, minimizing the formation of the corresponding pyrazole-5-methanol byproduct. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides the mild acidic environment necessary to facilitate imine formation without degrading the substrate[5][6].

Step-by-Step Workflow:

  • Imine Formation: In an oven-dried flask under an inert atmosphere ( N2​ ), dissolve 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv) and the target primary or secondary amine (1.2 equiv) in anhydrous DCE (0.1 M concentration).

  • Catalysis (Optional): If utilizing a sterically hindered or weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (1.0 equiv) to accelerate imine/iminium formation. Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate. The disappearance of the UV-active aldehyde spot and the lack of reactivity with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain confirms complete imine conversion.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control the mild exothermic release of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2–4 hours[6].

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the target product with dichloromethane (DCM). The organic layer is dried over Na2​SO4​ , concentrated, and purified via flash chromatography.

Protocol B: Oxime Condensation

Causality & Design: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is highly stable but requires a stoichiometric amount of base to liberate the nucleophilic free hydroxylamine in situ. Ethanol is chosen as the solvent to ensure complete solubility of the pyrazole substrate and the hydroxylamine salt at elevated temperatures, driving the condensation to completion[4][7].

Step-by-Step Workflow:

  • Reagent Assembly: Suspend 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv) in absolute ethanol (0.2 M).

  • Nucleophile Liberation: Add NH2​OH⋅HCl (1.5 equiv) followed by sodium acetate ( NaOAc ) or sodium hydroxide ( NaOH ) (1.5 equiv). The base neutralizes the hydrochloride salt, liberating free hydroxylamine[4].

  • Condensation: Heat the mixture to reflux (approx. 80 °C) for 3–5 hours.

    • Self-Validation Check: As the reaction progresses, the polarity of the mixture changes. TLC (typically Hexanes/EtOAc) will show the oxime as a distinct, more polar spot. Upon cooling, the oxime often spontaneously crystallizes from the ethanolic solution, providing an immediate visual confirmation of success.

  • Isolation: Concentrate the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the pyrazole oxime[7].

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes and parameters for these derivatizations based on established heterocyclic chemistry benchmarks[3][4][6].

Derivatization TypeReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Reductive Amination (1° Amine) Amine, NaBH(OAc)3​ DCE252 - 475 - 85%
Reductive Amination (2° Amine) Amine, NaBH(OAc)3​ , AcOHDCE25 - 604 - 865 - 80%
Oxime Formation NH2​OH⋅HCl , NaOAc EtOH80 (Reflux)3 - 585 - 95%
Hydrazone Formation Substituted Hydrazine, H+ EtOH80 (Reflux)2 - 480 - 90%

References

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes". Source: INEOS OPEN. URL:[Link]

  • Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines". Source: Journal of Organic Chemistry, 2017. URL:[Link]

  • "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety". Source: PubMed Central (PMC). URL:[Link]

  • "Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety". Source: Semantic Scholar. URL:[Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Iodo-1H-pyrazole-5-carbaldehyde

Introduction: The Strategic Value of 4-Iodo-1H-pyrazole-5-carbaldehyde The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Iodo-1H-pyrazole-5-carbaldehyde

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] The strategic functionalization of this ring system is paramount for the development of novel therapeutics and advanced materials. 4-Iodo-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable building block. The C4-iodine bond provides a highly reactive site for palladium-catalyzed cross-coupling reactions, while the C5-carbaldehyde group offers a versatile handle for subsequent transformations, such as reductive amination, oxidation, or condensation reactions.

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this substrate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions is a multi-step process requiring careful control of the reaction atmosphere and purity of reagents. The following diagram illustrates the general sequence from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Oven-dried Schlenk Flask Reagents Add Pyrazole, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents 1 Degas Degas with Inert Gas (e.g., Argon) Reagents->Degas 2 Solvent Add Anhydrous, Degassed Solvent Degas->Solvent 3 Heat Heat Reaction (Conventional or Microwave) Solvent->Heat 4 Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor 5 Quench Quench Reaction (e.g., add Water) Monitor->Quench 6 Extract Extract with Organic Solvent Quench->Extract 7 Purify Purify via Column Chromatography Extract->Purify 8 Product Characterize Pure Product Purify->Product 9

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] The high reactivity of the C-I bond in 4-iodo-1H-pyrazole-5-carbaldehyde makes it an excellent substrate for this transformation, readily undergoing oxidative addition to the Pd(0) catalyst.[1]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(I)L₂ Pd0->Complex1 Oxidative Addition Complex2 Ar-Pd(II)(R)L₂ Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination ArR Pyrazole-R Complex2->ArR ArI Pyrazole-I ArI->Complex1 Boronic R-B(OH)₂ + Base Boronic->Complex2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The choice of catalyst, base, and solvent is crucial for achieving high yields. Below is a summary of typical conditions adapted for 4-iodopyrazole derivatives.

Boronic Acid PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)TimeTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)Cs₂CO₃ (2.5)DME/H₂O (3:1)90 (MW)5-15 min>90[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)906 h~90[1]
Heteroarylboronic acidsPd(OAc)₂ / SPhos (2)K₃PO₄ (3.0)Toluene/H₂O80-1004-12 hGood to Excellent[1]

MW = Microwave Irradiation

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a rapid and efficient synthesis of 4-aryl-1H-pyrazole-5-carbaldehydes.

Materials:

  • 4-Iodo-1H-pyrazole-5-carbaldehyde (or its N-protected derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (degassed)

  • Microwave reaction vial with stir bar

Procedure:

  • To a microwave reaction vial, add 4-iodo-1H-pyrazole-5-carbaldehyde (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add cesium carbonate (1.25 mmol, 2.5 equiv, ~407 mg).

  • Place the vial under an inert atmosphere (Argon or Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add Pd(PPh₃)₄ (0.01 mmol, 2 mol%, ~11.6 mg).

  • Add degassed DME (3 mL) and degassed water (1 mL) via syringe.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 90-100°C for 10-20 minutes. Reaction progress can be monitored by TLC or LC-MS.[1]

  • After completion, cool the vial to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole product.

Sonogashira Coupling: Accessing Alkynyl Pyrazoles

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[4] This reaction is invaluable for creating extended π-systems and introducing rigid linkers into molecules. It uniquely employs a dual catalytic system of palladium and copper(I).[5]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[5]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the 4-iodopyrazole.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination.

G Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(I)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-I) Pd_Complex->Pd0 Reductive Elimination (Ar-C≡C-R) CuI Cu(I)I Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide Alkyne + Base Cu_Acetylide->Pd_Complex Transmetalation Cu_Acetylide->CuI Transmetalation

Caption: Dual catalytic cycles of the Sonogashira reaction.

Data Presentation: Sonogashira Coupling Conditions
Terminal Alkyne PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)TimeTypical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)TEA (3.0)THFRT4-8 hHigh[5]
TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N (3.0)DMF606 hGood
Propargyl alcoholPdCl₂(PPh₃)₂ (2) / CuI (4)DIPEA (3.0)THFRT12 hModerate to High[5]

RT = Room Temperature; TEA = Triethylamine; DIPEA = Diisopropylethylamine

Experimental Protocol: General Sonogashira Coupling

Materials:

  • 4-Iodo-1H-pyrazole-5-carbaldehyde (or its N-protected derivative)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-iodo-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%, ~14 mg), and CuI (0.04 mmol, 4 mol%, ~7.6 mg).[5]

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv, ~0.42 mL).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. For less reactive substrates, the mixture may be gently heated to 40-60°C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-alkynylpyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanism Insight & Causality: The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) are required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6][7] The base (typically a strong, non-nucleophilic one like KOtBu or NaOtBu) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. The presence of β-hydrogens on the amine coupling partner can lead to a competing side reaction, β-hydride elimination, which can be suppressed by careful selection of the catalyst system.[6][8]

Data Presentation: Buchwald-Hartwig Amination Conditions
Amine PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)TimeTypical Yield (%)
Morpholine (no β-H)Pd(dba)₂ (10) / tBuDavePhos (20)KOtBu (2.0)Xylene120-160 (MW)10-30 minGood[7][8]
AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (2.0)Toluene1002-18 hHigh
Benzylamine (has β-H)Pd(dba)₂ (10) / tBuDavePhos (20)KOtBu (2.0)Xylene160 (MW)10 minLow to Moderate[8]

dba = dibenzylideneacetone; KOtBu = Potassium tert-butoxide

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-Trityl-4-iodo-1H-pyrazole-5-carbaldehyde (N-protection is often necessary)

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Pd(dba)₂

  • tBuDavePhos ligand

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Xylene)

  • Oven-dried Schlenk tube or microwave vial

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine N-Trityl-4-iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and KOtBu (2.0 equiv).[6]

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2-1.5 equiv).

  • Seal the tube and heat the reaction mixture to 90-120°C with vigorous stirring. Alternatively, perform the reaction under microwave irradiation at up to 160°C for shorter reaction times.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench carefully with water.

  • Filter the mixture through a pad of Celite. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. The trityl protecting group can be removed under mild acidic conditions if desired.

Heck-Mizoroki Reaction: Alkenylation of Pyrazoles

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[9] This reaction expands the synthetic utility of 4-iodopyrazole-5-carbaldehyde to include the introduction of vinyl groups.

Mechanism Insight: The catalytic cycle involves oxidative addition of Pd(0) to the iodopyrazole, followed by migratory insertion of the alkene into the palladium-carbon bond.[10] A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species. The base is required to regenerate the active Pd(0) catalyst from this species.[10]

Experimental Protocol: General Heck Reaction

Materials:

  • N-protected 4-Iodo-1H-pyrazole-5-carbaldehyde

  • Alkene (e.g., Styrene, Butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-o-tolylphosphine [P(o-tol)₃] or other suitable ligand

  • Triethylamine (Et₃N) or another hindered base

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add N-protected 4-iodopyrazole (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent, followed by the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the reaction mixture to 80-120°C and stir until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove palladium black and salts.

  • Wash the filtrate with water, brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Conclusion

4-Iodo-1H-pyrazole-5-carbaldehyde is a potent and versatile synthon for constructing complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a robust toolkit for its elaboration. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this building block to accelerate discovery in medicinal chemistry and materials science.

References

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. MDPI. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde. PubChem. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reactions. ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. KTU ePubl. Available at: [Link]

  • Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. J-STAGE. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. PubMed. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]

Sources

Application

synthesis of bioactive pyrazoles from 4-Iodo-1H-pyrazole-5-carbaldehyde

Application Note: Bifunctional Derivatization of 4-Iodo-1H-pyrazole-5-carbaldehyde for Bioactive Scaffold Synthesis Executive Summary & Strategic Rationale In modern medicinal chemistry, the pyrazole ring is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bifunctional Derivatization of 4-Iodo-1H-pyrazole-5-carbaldehyde for Bioactive Scaffold Synthesis

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold frequently found in kinase inhibitors, epigenetic modulators, and targeted protein degraders (PROTACs/Molecular Glues). 4-Iodo-1H-pyrazole-5-carbaldehyde (often referred to interchangeably as its tautomer, 4-iodo-1H-pyrazole-3-carbaldehyde) serves as a highly versatile, orthogonally reactive building block[1][2].

As an Application Scientist designing synthetic routes, the strategic value of this molecule lies in its dual functional handles:

  • The C4-Iodo Group: Primed for rapid oxidative addition by Palladium(0) catalysts, allowing for mild Suzuki-Miyaura, Sonogashira, or Heck cross-couplings[1]. Iodine is vastly superior to bromine or chlorine at this position, enabling reactions at lower temperatures (room temperature to 60 °C) to preserve sensitive functional groups.

  • The C5-Carbaldehyde Group: An electrophilic hub ideal for reductive aminations, Knoevenagel condensations, or Wittig olefinations[3]. This handle is frequently utilized to attach solubilizing appendages or E3-ligase recruiting moieties (e.g., cereblon binders) in the synthesis of heterobifunctional degraders[2].

To successfully exploit these orthogonal handles, the acidic N-H of the pyrazole (pKa ~14) must be masked. Unprotected pyrazoles can coordinate with transition metals, leading to catalyst poisoning, sluggish reaction kinetics, or unwanted N-arylation side reactions.

SyntheticWorkflow A 4-Iodo-1H-pyrazole- 5-carbaldehyde B N-Protection (EtOEt / THP) A->B Ethyl vinyl ether TFA, CH2Cl2 C C4 Cross-Coupling (Suzuki / Sonogashira) B->C Pd-Catalyst R-B(OH)2 or R-CCH D C5 Modification (Reductive Amination) C->D R-NH2 NaBH(OAc)3 E Bioactive Scaffold (e.g., Target Inhibitor) D->E Acidic Deprotection (HCl or TFA)

Synthetic divergence of 4-iodo-1H-pyrazole-5-carbaldehyde into bioactive scaffolds.

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high fidelity and yield, with built-in causality for every critical experimental choice.

Protocol A: N-Protection via Ethoxyethyl (EtOEt) Etherification

While Boc (tert-butyloxycarbonyl) is a common protecting group, literature and empirical data demonstrate that N-Boc pyrazoles are unstable under certain organometallic conditions and can degrade during GC-MS analysis[1][4]. Therefore, the 1-ethoxyethyl (EtOEt) group is the superior choice for this workflow.

  • Step 1: Suspend 4-iodo-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 28–33 °C.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly electrophilic oxonium intermediate formed in the next step.

  • Step 2: Add ethyl vinyl ether (1.5 eq) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.05 eq)[1]. Stir for 3 hours.

    • Causality: TFA protonates the ethyl vinyl ether, generating an oxonium species that is rapidly intercepted by the pyrazole nitrogen. The slight heating (up to 40 °C) ensures complete conversion and allows for the thermodynamic equilibration of the protecting group[1][4].

  • Step 3: Quench the reaction with saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material and the appearance of a faster-eluting UV-active spot.

Protocol B: C4 Suzuki-Miyaura Cross-Coupling

With the nitrogen masked, the C4-iodo group can be selectively targeted.

  • Step 1: In an oven-dried Schlenk tube, combine the N-protected pyrazole (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and Cs2CO3 (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF)[2].

    • Causality: Cs2CO3 is utilized over weaker bases (like Na2CO3) because its high solubility in DMF accelerates the transmetalation step of the catalytic cycle, which is often the rate-limiting step in pyrazole functionalization[2].

  • Step 2: Add Pd(dppf)Cl2 (0.05 eq). Degas the mixture via three freeze-pump-thaw cycles, backfilling with Argon.

    • Causality: Rigorous deoxygenation prevents the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Step 3: Heat the mixture at 90 °C for 3 hours[2].

  • Step 4: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine, concentrate, and purify via silica gel chromatography.

Protocol C: C5 Reductive Amination & Deprotection

The intact C5-aldehyde is now ready for functionalization to build the final bioactive architecture.

  • Step 1: Dissolve the C4-modified pyrazole aldehyde (1.0 eq) and a primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE) or THF. Stir at room temperature for 1 hour to allow imine/iminium formation.

  • Step 2: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) or sodium borohydride (NaBH4) portion-wise[5]. Stir for 2–12 hours.

    • Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, minimizing the formation of the corresponding pyrazole-5-methanol byproduct.

  • Step 3 (Deprotection): To the crude concentrated mixture, add a solution of 10% TFA in CH2Cl2 (or 2M HCl in ether) and stir for 2 hours at room temperature to cleave the EtOEt protecting group[1].

Quantitative Data & Reaction Parameters

The table below summarizes the optimized parameters and expected outcomes for the functionalization of 4-iodo-1H-pyrazole-5-carbaldehyde derivatives based on established literature[1][2][5].

Reaction StepReagents & ConditionsCatalyst / AdditiveTypical YieldMechanistic Rationale
N-Protection Ethyl vinyl ether, CH2Cl2, 28-40 °C, 3 hCatalytic TFA72–85%EtOEt prevents Pd-poisoning and is more stable than Boc during cross-coupling[1][4].
C4 Suzuki Coupling R-B(OH)2, DMF, 90 °C, 3 hPd(dppf)Cl2, Cs2CO360–80%C4-Iodo readily undergoes oxidative addition; Cs2CO3 activates the boronic acid[2].
C4 Sonogashira R-CCH, DMF, RT to 60 °CPd(PPh3)2Cl2, CuI, Et3N55–75%CuI forms a reactive copper acetylide; Et3N neutralizes generated HI[1].
C5 Reductive Amination R-NH2, DCE or THF, RT, 2-12 hNaBH(OAc)3 or NaBH465–90%Mild hydride source selectively reduces the intermediate iminium ion[5].

Biological Applications: Molecular Glues & Epigenetic Inhibitors

Derivatives of 4-iodo-1H-pyrazole-5-carbaldehyde have profound applications in modern pharmacology:

1. GSPT1 Degraders (Molecular Glues): Recent patent literature highlights the use of 4-iodo-1H-pyrazole-3-carbaldehyde (tautomer) in synthesizing heterobifunctional compounds and molecular glues[2]. By attaching a cereblon-binding moiety (e.g., a lenalidomide or pomalidomide derivative) to the pyrazole core, researchers can induce the degradation of GSPT1 (G1 to S phase transition 1 protein). GSPT1 is a translation termination factor; its targeted degradation via the ubiquitin-proteasome system is a highly sought-after mechanism for treating various cancers[2].

GSPT1_Degradation Glue Pyrazole-based Molecular Glue Ternary Ternary Complex (CRBN-Glue-GSPT1) Glue->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruits GSPT1 GSPT1 Protein (Translation Terminator) GSPT1->Ternary Recruits Ub Polyubiquitination Ternary->Ub Catalyzes Deg Proteasomal Degradation (Cancer Cell Death) Ub->Deg Targets for

Mechanism of action for pyrazole-derived GSPT1 degraders via CRBN recruitment.

2. Arginine Methyltransferase (PRMT) Inhibitors: The pyrazole scaffold derived from this building block is also utilized in the synthesis of inhibitors targeting Protein Arginine N-Methyltransferases (e.g., PRMT2)[6]. The C4 position is often coupled to aromatic systems that fit into the hydrophobic pockets of the enzyme, while the C5 position is elaborated into hydrogen-bonding networks that mimic the arginine substrate.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKAT USA / ARKIVOC. Available at: [Link]

  • WO2022073469A1 - Compounds and methods of treating cancers.Google Patents.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction (Semantic Scholar record). Semantic Scholar. Available at: [Link]

  • US9133189B2 - Arginine methyltransferase inhibitors and uses thereof.Google Patents.
  • United States Patent (Suzuki Coupling Procedures). Googleapis.com. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Iodination of Pyrazoles

A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in pyrazole functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in pyrazole functionalization. The introduction of an iodine atom into the pyrazole core is a critical synthetic node for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira). However, achieving precise regiocontrol—especially in the presence of deactivating groups—requires a deep understanding of the underlying electronic and kinetic factors.

This guide is designed to bypass generic advice, providing you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure your syntheses succeed.

Diagnostic Workflow: Selecting the Right Strategy

The pyrazole ring presents three potential sites for carbon iodination: C-3, C-4, and C-5. Because the C-4 position possesses the highest highest occupied molecular orbital (HOMO) coefficient, it is naturally favored for Electrophilic Aromatic Substitution (EAS). Functionalizing C-3 or C-5 requires bypassing EAS entirely.

DecisionTree Start Target Iodination Position? C4 C-4 Position Start->C4 C5 C-5 Position Start->C5 EWG Electron-Withdrawing Groups Present? C4->EWG Lithiation Directed Lithiation (n-BuLi, THF, -78°C) C5->Lithiation NIS Use NIS or I2/H2O2 (Mild Conditions) EWG->NIS No CAN Use I2/CAN or I2/HIO3 (Strong Oxidant) EWG->CAN Yes I2Quench Quench with I2 Lithiation->I2Quench

Decision tree for selecting pyrazole iodination conditions.

Data Center: Comparative Iodination Matrix

To assist in your experimental design, the following table synthesizes the quantitative performance of various iodination methodologies based on substrate electronics[1][2].

Method / ReagentsTarget PositionSubstrate ElectronicsSolvent & TempTypical Reaction TimeTypical Yield
I2​ / H2​O2​ C-4Electron-Rich / NeutralWater, RT1 – 72 h63 – 100%
I2​ / PhI(OAc)2​ C-4Neutral / Mildly Deactivated CH2​Cl2​ , RT2 – 4 h80 – 98%
I2​ / CAN C-4Highly Electron-Deficient CH3​CN , Reflux12 – 24 h75 – 95%
n-BuLi / I2​ C-51-Substituted PyrazolesTHF, -78 °C2 – 4 h70 – 90%
Core Methodologies: Self-Validating Protocols

Do not blindly follow recipes; understand the causality of each step. The following protocols are designed as self-validating systems, meaning the reaction provides visual or physical feedback to confirm success at each stage.

Protocol A: Oxidative C-4 Iodination of Deactivated Pyrazoles ( I2​ / CAN)

Causality: Substrates with strong electron-withdrawing groups (EWGs) like −CF3​ deactivate the pyrazole ring, making mild reagents like NIS ineffective. Ceric Ammonium Nitrate (CAN) acts as a strong in situ oxidant, converting molecular iodine into a highly reactive iodonium species ( I+ ) that forces the EAS reaction forward.

  • Initialization: Dissolve the 1-aryl-3-CF3-pyrazole (1.0 eq) and elemental iodine (0.6 - 1.3 eq) in anhydrous acetonitrile ( CH3​CN ).

  • Activation: Add CAN (0.6 - 1.1 eq) to the stirring mixture.

    • Self-Validation Checkpoint: The solution will initially be a deep, opaque purple/brown. As CAN oxidizes I2​ to I+ , you will observe a subtle shift in the opacity and color profile of the solution.

  • Propagation: Heat the mixture to reflux overnight.

    • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the starting material and the emergence of a new, less polar, UV-active spot confirms the addition of the lipophilic iodine atom.

  • Termination: Cool to room temperature and quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Checkpoint: The immediate and complete decolorization of the reaction mixture from brown/yellow to clear/pale confirms the successful reduction and neutralization of all unreacted electrophilic iodine species.

Protocol B: Directed C-5 Iodination via Lithiation (n-BuLi / I2​ )

Causality: To functionalize the C-5 position, we must abandon EAS. The C-5 proton is highly acidic due to its proximity to the heteroatom. Deprotonation with n-BuLi generates a localized lithium pyrazolide, which is then trapped by I2​ to guarantee absolute C-5 regioselectivity.

  • Preparation: Dissolve the 1-substituted pyrazole (1.0 eq) in strictly anhydrous THF under an inert Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.1 - 1.3 eq) dropwise over 10 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint: The addition of n-BuLi often produces a distinct color change (e.g., pale yellow or orange), visually confirming the formation of the lithium pyrazolide carbanion.

  • Electrophilic Trapping: Add a solution of I2​ (1.5 eq) in anhydrous THF dropwise.

    • Self-Validation Checkpoint: As the deep purple I2​ solution hits the reaction mixture, the color should rapidly dissipate. This instantaneous fading proves the iodine is being rapidly consumed by the highly nucleophilic carbanion. If the purple color persists immediately without fading, the lithiation step likely failed (suspect moisture/air ingress).

  • Workup: Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

Mechanistic Insights: Electrophilic Aromatic Substitution (EAS)

Understanding the flow of electrons is critical for troubleshooting failed reactions.

Mechanism Reagents I2 + Oxidant (e.g., CAN) Electrophile Active Electrophile [I+] Reagents->Electrophile Attack Electrophilic Attack at C-4 (EAS) Electrophile->Attack Intermediate Wheland Intermediate (Sigma Complex) Attack->Intermediate Product 4-Iodopyrazole + H+ Intermediate->Product Deprotonation

Mechanistic pathway of electrophilic C-4 iodination in pyrazoles.

Troubleshooting & FAQs

Q: Why am I isolating N-iodopyrazole instead of the desired C-4 iodinated product? A: This is a classic manifestation of kinetic versus thermodynamic control. The nitrogen lone pair is highly accessible and electron-rich, making N-iodination the kinetically favored pathway. However, C-4 iodination is the thermodynamically stable product. Troubleshooting: If you observe N-iodination, do not discard the batch. The N-iodo intermediate can be isomerized to the C-4 product via a 1,5-sigmatropic shift. Add a catalytic amount of acid (e.g., H2​SO4​ or TsOH) and gently heat the mixture to drive the thermodynamic rearrangement[3].

Q: My pyrazole contains a −CF3​ group at the C-3 position, and standard NIS iodination is failing. What is the alternative? A: Strongly electron-withdrawing groups (EWGs) like −CF3​ or −NO2​ severely deplete the electron density of the pyrazole ring, rendering mild electrophiles like N-iodosuccinimide (NIS) completely ineffective. Troubleshooting: Switch to a strongly oxidative iodination system. Using I2​ in the presence of Ceric Ammonium Nitrate (CAN) or HIO3​ generates a highly reactive iodonium ion ( I+ ) that can overcome the deactivation barrier of the ring[3].

Q: How can I achieve strict regioselectivity at the C-5 position without contaminating the C-4 position? A: Electrophilic aromatic substitution (EAS) will always favor the C-4 position due to the orbital coefficients of the pyrazole ring. To functionalize C-5, you must bypass EAS entirely. Troubleshooting: Utilize directed lithiation (See Protocol B). Treat your 1-substituted pyrazole with n-BuLi at -78 °C. Deprotonation forms a stable lithium pyrazolide, which can then be selectively quenched with elemental iodine to yield exclusively the 5-iodo derivative.

Q: I am observing significant di-iodination (over-iodination) in my reaction. How do I control this? A: Over-iodination typically occurs when the mono-iodinated product remains sufficiently nucleophilic and the iodinating agent is in excess or too reactive. Troubleshooting: First, strictly control the stoichiometry to exactly 0.5–0.6 equivalents of I2​ (since each I2​ molecule provides two iodine atoms in oxidative systems). Second, consider using a milder hypervalent iodine system, such as PhI(OAc)2​/I2​ , which provides excellent mono-selectivity and high yields at room temperature without over-oxidizing the substrate[2].

References
  • Utecht-Jarzyńska, G., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2025. Available at:[Link]

  • "Hypervalent Iodine in Synthesis. 90. A Mild and Efficient Method for the Iodination of Pyrazoles." Taylor & Francis, 2006. Available at: [Link]

  • "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." MDPI, 2021. Available at:[Link]

Sources

Optimization

preventing de-iodination of 4-Iodo-1H-pyrazole-5-carbaldehyde during reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering protodeiodination (de-halogenation) issues when utilizing 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering protodeiodination (de-halogenation) issues when utilizing 4-Iodo-1H-pyrazole-5-carbaldehyde in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Below, we dissect the mechanistic causality of this failure mode, provide a targeted troubleshooting matrix, and outline self-validating protocols to ensure synthetic success.

Part 1: The Mechanistic Root of Protodeiodination

To prevent the loss of the iodine atom at the C4 position, we must first understand the organometallic pathways that lead to its cleavage. During palladium-catalyzed cross-coupling, the Pd(0) catalyst undergoes oxidative addition into the highly reactive C–I bond to form an aryl-Pd(II)-I intermediate.

If the subsequent transmetallation step is sluggish, this intermediate becomes vulnerable to side reactions. The most common failure mode is β -hydride elimination , where the Pd(II) center abstracts a hydride from a coordinating solvent, an alkoxide base, or an amine. This forms an aryl-Pd(II)-hydride complex, which rapidly undergoes reductive elimination to yield the undesired protodehalogenated byproduct (1H-pyrazole-5-carbaldehyde)1[1].

Furthermore, the acidic N–H proton of the pyrazole ring can directly poison the catalyst or, upon deprotonation, create an electron-rich pyrazolide anion that fundamentally alters the electronic landscape of the oxidative addition complex, driving unproductive protodeiodination2[2].

Mechanism Start 4-Iodo-1H-pyrazole-5-carbaldehyde + Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Transmet Transmetallation (Fast with optimized ligands) OxAdd->Transmet Desired Hydride Hydride Transfer / Protonation (Slow transmetallation / Protic base) OxAdd->Hydride Side Reaction Product Cross-Coupled Product (Synthetic Success) Transmet->Product Deiodination Protodeiodination (Failure: 1H-pyrazole-5-carbaldehyde) Hydride->Deiodination

Mechanistic divergence: Successful cross-coupling vs. unproductive protodeiodination pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing >30% de-iodination during my Suzuki-Miyaura coupling. What is the primary cause? A1: The most common culprit is a mismatched ligand-base combination. If you are using alkoxide bases (e.g., NaOtBu, NaOiPr) or amine bases (e.g., Et 3​ N) that possess β -hydrogens, they can coordinate to the Pd(II) center, transfer a hydride, and trigger the reductive elimination of the de-iodinated pyrazole3[3]. Causality Fix: Switch to an anhydrous, inorganic base lacking β -hydrogens, such as K 3​ PO 4​ or Cs 2​ CO 3​ . Pair this with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or RuPhos) to accelerate the transmetallation step, effectively outcompeting the de-iodination pathway.

Q2: Does the free N–H of the pyrazole ring contribute to the instability of the C–I bond? A2: Absolutely. The pyrazole N–H is acidic. Under basic coupling conditions, it deprotonates to form an electron-rich pyrazolide. This shifts the electron density of the ring, making the Pd(IV) or Pd(II) intermediates highly strained and prone to unproductive protodeiodination4[4]. Causality Fix: Mask the N–H group prior to the coupling step. Protecting groups such as Tetrahydropyranyl (THP) or 1-ethoxyethyl (EtOEt) act as stabilizing directing groups and prevent catalyst poisoning 2[2].

Q3: Is the C5-carbaldehyde group interfering with the palladium cycle? A3: While aldehydes are generally tolerated in standard cross-couplings, they can undergo nucleophilic attack or act as a mild oxidant if the reaction is starved of the coupling partner. If de-iodination persists despite ligand/base optimization, consider transiently protecting the aldehyde as a 1,3-dioxolane acetal to eliminate any electronic withdrawal or coordination effects.

Troubleshooting Issue High Protodeiodination Observed (>10%) CheckNH Is Pyrazole N-H Protected? Issue->CheckNH Protect Apply THP, SEM, or EtOEt Protection CheckNH->Protect No CheckBase Does Base have β-hydrogens? CheckNH->CheckBase Yes Protect->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is Transmetallation Slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use Bulky Biarylphosphines (e.g., XPhos, RuPhos) CheckLigand->ChangeLigand Yes Success De-iodination Minimized CheckLigand->Success No ChangeLigand->Success

Decision tree for troubleshooting protodeiodination in pyrazole cross-couplings.

Part 3: Data Presentation & Optimization Matrix

The following table summarizes the quantitative impact of systematically altering reaction parameters to suppress the protodeiodination of 4-Iodo-1H-pyrazole-5-carbaldehyde during a standard Suzuki-Miyaura coupling with phenylboronic acid.

EntryN-ProtectionCatalyst / LigandBaseSolventTarget Yield (%)De-iodination (%)
1None (Free N-H)Pd(PPh 3​ ) 4​ Na 2​ CO 3​ EtOH / H 2​ O22%64%
2None (Free N-H)Pd(dppf)Cl 2​ K 3​ PO 4​ 1,4-Dioxane41%38%
3THPPd(dppf)Cl 2​ K 3​ PO 4​ 1,4-Dioxane76%12%
4THPPd 2​ (dba) 3​ / XPhosK 3​ PO 4​ Toluene94%< 2%

Note: Entry 4 demonstrates the optimal self-validating system. The combination of N-protection, an anhydrous base, and an electron-rich biarylphosphine ligand effectively eliminates the β -hydride elimination pathway.

Part 4: Self-Validating Experimental Protocols

Protocol A: N-Protection of 4-Iodo-1H-pyrazole-5-carbaldehyde (THP Masking)

Objective: Eliminate the acidic N-H proton to prevent catalyst poisoning and pyrazolide-induced protodehalogenation.

  • Initialization: In an oven-dried, argon-purged round-bottom flask, dissolve 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA, 0.1 equiv).

  • Reaction: Stir the mixture at 40 °C for 3 hours under an argon atmosphere.

  • Self-Validation Check: Remove a 10 µL aliquot, quench in 1 mL of saturated NaHCO 3​ / EtOAc, and analyze via LC-MS.

    • Pass Criteria: Proceed to isolation ONLY if the mass corresponding to the THP-protected pyrazole (m/z 307.1 [M+H] + ) is >95% abundant relative to the starting material (m/z 222.9).

  • Isolation: Quench the bulk reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Coupling (Zero-Deiodination Conditions)

Objective: Execute C–C bond formation while outcompeting the hydride-transfer pathway.

  • Preparation: In a Schlenk tube, combine the THP-protected 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv), the desired boronic acid (1.5 equiv), and finely milled, anhydrous K 3​ PO 4​ (3.0 equiv).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (8 mol%).

    • Scientific Rationale: XPhos is highly sterically demanding, which accelerates the reductive elimination of the desired product, leaving no kinetic window for protodeiodination5[5].

  • Degassing (Critical Step): Add anhydrous Toluene (0.1 M). Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which can independently trigger catalyst decomposition and side reactions.

  • Execution: Heat the sealed tube to 90 °C for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1).

    • Pass Criteria: The starting material spot should be completely consumed. A UV-active spot corresponding to the cross-coupled product should be dominant, with no visible spot for the highly polar, de-iodinated 1H-pyrazole-5-carbaldehyde byproduct.

References

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Semantic Scholar / ARKAT USA URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL: [Link]

  • Title: Cyclization by C(sp3)–H Arylation with a Transient Directing Group for the Diastereoselective Preparation of Indanes Source: ACS Catalysis URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Iodo-1H-pyrazole-5-carbaldehyde Workup &amp; Troubleshooting

Welcome to the Application Scientist Support Hub. This guide provides comprehensive troubleshooting, verified protocols, and mechanistic insights for working with 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide provides comprehensive troubleshooting, verified protocols, and mechanistic insights for working with 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5)[1]. As a highly versatile building block frequently utilized in the synthesis of biologically active molecules—such as PRMT1 inhibitors in oncology drug development[2]—this compound presents unique handling challenges due to its amphoteric core, reactive electrophile, and heavy halogen.

This guide is designed to help researchers and drug development professionals troubleshoot common workup failures, understand the physicochemical causality behind these issues, and implement self-validating experimental protocols.

Section 1: Physicochemical Profile & Workup Implications

To design a flawless workup, one must first understand the molecule's electronic and physical properties. The pyrazole ring is amphoteric, meaning it can act as both an acid and a base[3]. The presence of the strongly electron-withdrawing iodine atom and carbaldehyde group significantly lowers the pKa of the pyrazole N-H compared to an unsubstituted pyrazole.

Quantitative Data Summary
PropertyValueMechanistic Implication for Workup
Molecular Weight 221.98 g/mol [4]High mass due to iodine; increases lipophilicity compared to parent pyrazole.
Molecular Formula C4H3IN2O[1]Contains multiple hydrogen-bond acceptors/donors, driving aqueous solubility.
pKa (N-H Deprotonation) ~9.9 (Predicted)[5]Highly acidic for a pyrazole. Will deprotonate and partition into the aqueous phase if workup pH > 9.
pKa (Protonated N) < 1.0 (Predicted)[6]Will protonate and partition into the aqueous phase if workup pH < 2.
Aldehyde Reactivity HighProne to hydration, acetal formation in alcohols, and auto-oxidation in basic media.

Section 2: Troubleshooting Guides (FAQs)

Q1: My isolated yield is consistently low (<40%) after aqueous liquid-liquid extraction. How can I improve recovery?

The Causality: The low yield is almost certainly a pH-dependent partitioning issue. Because the electron-withdrawing iodo and formyl groups lower the pKa of the pyrazole N-H to approximately 9.9[5], using standard basic quenches (like saturated Na2​CO3​ or NaOH ) deprotonates the pyrazole. The resulting pyrazolide anion is highly water-soluble and will not extract into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Conversely, highly acidic quenches (pH < 2) will protonate the basic nitrogen, forming a water-soluble cation. The Solution: You must strictly control the aqueous pH to the molecule's neutral state (pH 5–7) before extraction. Use a mild buffer like saturated NaHCO3​ or adjust carefully with 1M Citric Acid until the aqueous layer tests at pH 6. Extract with a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/Isopropanol (9:1) mixture.

Q2: My Suzuki-Miyaura coupling with this building block failed, yielding unreacted starting material and a black precipitate (Pd black). Why?

The Causality: The free pyrazole N-H is a well-known catalyst poison. Under the basic conditions required for cross-coupling (e.g., K2​CO3​ or Cs2​CO3​ ), the pyrazole is deprotonated. The resulting electron-rich nitrogen strongly coordinates to the Palladium(II) intermediate, forming a stable, unreactive complex that prevents transmetalation and eventually leads to catalyst degradation (Pd black). The Solution: N-protection is mandatory. Protect the pyrazole N-H with a 1-ethoxyethyl (EE), Tetrahydropyranyl (THP), or SEM group prior to the coupling step[7].

Q3: I observe a significant byproduct with an [M+16] mass via LC-MS after a basic workup. What happened?

The Causality: The [M+16] mass indicates oxidation of the aldehyde to a carboxylic acid. Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, a process that is significantly accelerated under basic conditions (via the hydrate intermediate). The Solution: Minimize the time the compound spends in basic aqueous media. If a basic quench is necessary, perform the workup rapidly, keep the mixture cold (0–5 °C), and consider sparging your extraction solvents with nitrogen to remove dissolved oxygen.

Q4: Severe emulsions form during the liquid-liquid extraction of my crude reaction mixture. How do I break them?

The Causality: Pyrazoles are amphiphilic and naturally reduce interfacial tension between aqueous and organic layers. If your reaction involved transition metals (Pd, Cu), the colloidal metal particles act as Pickering emulsion stabilizers, making the emulsion nearly impossible to break via simple settling. The Solution: Do not add more solvent. Instead, filter the entire biphasic emulsion through a tightly packed pad of Celite to remove colloidal metals. Wash the filtrate with concentrated brine (saturated NaCl ) to increase the ionic strength of the aqueous layer, which forces the organic compound out of the water (salting-out effect) and breaks the emulsion.

Section 3: Standardized Experimental Protocols

Protocol A: N-Protection via 1-Ethoxyethyl (EE) Ether

This protocol masks the acidic N-H, preventing metal catalyst poisoning and improving organic solubility for downstream cross-couplings[7].

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under N2​ , dissolve 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalysis: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add ethyl vinyl ether (1.5 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCM). Vigorously stir for 5 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: Run a TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​ ~0.2) should completely disappear, replaced by a less polar spot ( Rf​ ~0.6).

  • 1H NMR: The disappearance of the broad N-H peak (~13.5 ppm) and the appearance of a new quartet (~5.5 ppm) corresponding to the N-CH proton of the ethoxyethyl group confirms successful protection[7].

Protocol B: Optimized Aqueous Workup for Deprotected Pyrazole

Use this protocol when isolating the free N-H pyrazole after a deprotection or synthesis step to maximize recovery and prevent aldehyde degradation.

Step-by-Step Methodology:

  • Quench: Dilute the crude reaction mixture with EtOAc. Slowly add 1M aqueous Citric Acid or saturated NaHCO3​ until the aqueous phase reaches exactly pH 6.0 (verify with pH paper).

  • Filtration: If colloidal metals or insoluble salts are present, filter the biphasic mixture through a Celite pad. Rinse the pad with EtOAc.

  • Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous phase with EtOAc (3 × 1/2 volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated brine to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic layer over Na2​SO4​ for 15 minutes. Filter and concentrate under reduced pressure at a bath temperature not exceeding 35 °C to prevent thermal degradation of the aldehyde.

Self-Validation Checkpoint:

  • LC-MS/TLC of Aqueous Layer: Before discarding the aqueous layer, spot it on a TLC plate or inject it into the LC-MS. If the target mass ([M+H]+ 222.9) is still present in the aqueous phase, the pH has drifted. Re-adjust the aqueous layer to pH 6 and perform one additional extraction with 2-MeTHF.

Section 4: Visualizations

Aqueous Workup Decision Tree

The following logic tree dictates the required pH adjustments to ensure the pyrazole remains in its neutral, organic-soluble state.

Workup Start Crude Reaction Mixture (Containing 4-Iodo-1H-pyrazole-5-carbaldehyde) CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 3 (Protonated Cation) CheckPH->Acidic Basic pH > 9 (Deprotonated Anion) CheckPH->Basic Neutral pH 5 - 7 (Neutral Species) CheckPH->Neutral AdjustBase Neutralize with Sat. NaHCO3 Acidic->AdjustBase AdjustAcid Neutralize with 1M Citric Acid Basic->AdjustAcid Extract Extract with EtOAc or 2-MeTHF Neutral->Extract AdjustBase->Neutral AdjustAcid->Neutral Wash Wash with Brine (Breaks Emulsions) Extract->Wash Dry Dry over Na2SO4 & Concentrate (<35°C) Wash->Dry

Caption: Optimal pH-dependent aqueous workup strategy for 4-Iodo-1H-pyrazole-5-carbaldehyde.

Synthetic Workflow: Mitigating N-H Interference

To successfully utilize the iodo group in cross-coupling, the N-H must be temporarily masked.

Workflow Unprotected 4-Iodo-1H-pyrazole -5-carbaldehyde Protect N-Protection (e.g., Ethyl Vinyl Ether) Unprotected->Protect Protected N-Protected Intermediate Protect->Protected Coupling Pd-Catalyzed Cross-Coupling Protected->Coupling Coupled Functionalized Pyrazole Coupling->Coupled Deprotect Acidic Cleavage (e.g., HCl/EtOH) Coupled->Deprotect Final Target Molecule (e.g., PRMT1 Inhibitor) Deprotect->Final

Caption: Standard synthetic workflow mitigating N-H interference during cross-coupling.

Section 5: References

  • AiFChem. "1259224-01-5 | 4-Iodo-1H-pyrazole-5-carbaldehyde". Available at: 1[1]

  • BLD Pharm. "1259224-01-5|4-Iodo-1H-pyrazole-5-carbaldehyde". Available at: 4[4]

  • Google Patents. "US9133189B2 - Arginine methyltransferase inhibitors and uses thereof". Available at: 2[2]

  • Semantic Scholar (ARKIVOC 2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction". Available at:7[7]

  • ChemicalBook. "4-BROMO-1H-PYRAZOLE-5-CARBALDEHYDE CAS#: 287917-97-9". Available at: 5[5]

  • PharmaBlock. "Pyrazoles in Drug Discovery". Available at:3[3]

  • ECHEMI. "Buy 4-iodo-1-methyl-1H-pyrazole from Chongqing Chemdad". Available at:6[6]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Iodo-1H-pyrazole-5-carbaldehyde

Welcome to the technical support and troubleshooting center for the scale-up synthesis of 4-Iodo-1H-pyrazole-5-carbaldehyde (annular tautomer: 4-Iodo-1H-pyrazole-3-carbaldehyde). This guide is designed for process chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the scale-up synthesis of 4-Iodo-1H-pyrazole-5-carbaldehyde (annular tautomer: 4-Iodo-1H-pyrazole-3-carbaldehyde). This guide is designed for process chemists, researchers, and drug development professionals transitioning this critical heterocyclic building block from bench-scale discovery to multi-kilogram production.

Transitioning pyrazole iodination to a larger scale introduces severe mass transfer, thermodynamic, and chemoselectivity challenges[1]. Below, we dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure high-yield, reproducible manufacturing.

Diagnostic Workflow: Scale-Up Decision Tree

ScaleUpTroubleshooting Start 1H-Pyrazole-5-carbaldehyde Reagent Select Iodination System Start->Reagent PathA NIS / 50% H2SO4 (Preferred for Scale-up) Reagent->PathA Method A PathB I2 / Strong Oxidant (H2O2, HIO3, CAN) Reagent->PathB Method B ControlA Control T < 25°C Ensure High Shear Mixing PathA->ControlA Exotherm Exothermic Runaway PathB->Exotherm Poor heat transfer Oxidation Aldehyde Oxidation PathB->Oxidation Hydrate formation Exotherm->ControlA Optimize reactor Oxidation->PathA Switch method Product 4-Iodo-1H-pyrazole-5-carbaldehyde (High Purity & Yield) ControlA->Product

Troubleshooting logic and pathway selection for the scale-up iodination of pyrazole-5-carbaldehyde.

Troubleshooting Guide & FAQs

Q1: We observed a significant drop in yield and the formation of a highly polar byproduct when scaling from 10 grams to 1 kilogram using the I2​/H2​O2​ system. What is the cause? A1: The highly polar byproduct is almost certainly 4-iodo-1H-pyrazole-5-carboxylic acid. During scale-up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation highly inefficient[1]. The addition of strong oxidants (like H2​O2​ or HIO3​ ) to generate the active electrophilic iodine ( I+ ) is a highly exothermic process. If localized hot spots occur, the aqueous environment facilitates the hydration of the carbaldehyde group. The excess oxidant then rapidly attacks this hydrate, irreversibly oxidizing your target aldehyde into a carboxylic acid[2]. Mitigation: Abandon generic oxidants for carbaldehyde-containing substrates. Transition to an oxidant-free iodinating agent such as N-Iodosuccinimide (NIS) in an acidic medium, which generates the required iodonium ion without oxidizing the sensitive aldehyde functionality[3].

Q2: When using NIS in H2​SO4​ , we are seeing unreacted starting material alongside di-iodinated species. How do we resolve this chemoselectivity issue? A2: This is a classic mass-transfer failure caused by poor mixing in a highly viscous or heterogeneous reaction mixture[1]. Inadequate agitation creates localized concentration gradients. In areas where the ratio of NIS to the pyrazole substrate is artificially high, the localized excess of I+ drives over-iodination at the deactivated C3/C5 positions. Conversely, areas depleted of NIS leave the starting material unreacted. Mitigation: Upgrade the reactor's agitation system. Utilize a pitched-blade turbine or a retreat-curve impeller optimized for high-shear mixing. Furthermore, add the NIS portion-wise over 1 to 2 hours while strictly maintaining the internal temperature between 0 °C and 25 °C[3].

Q3: How can we safely quench the reaction and isolate the product on a multi-kilogram scale without relying on column chromatography? A3: Column chromatography is not viable for large-scale manufacturing due to solvent volume and time constraints. Fortunately, the NIS/ H2​SO4​ protocol can be engineered as a self-validating, precipitation-based system. Mitigation: Once in-process controls (IPC) confirm >98% conversion, the highly acidic reaction mixture should be slowly diluted with cold water. The target product, 4-iodo-1H-pyrazole-5-carbaldehyde, has exceptionally low solubility in dilute aqueous acid and will precipitate directly[3]. To remove residual active iodine (which causes a brown discoloration), wash the filter cake with a cold, dilute aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution[1].

Standardized Experimental Protocol (Kilogram-Scale)

Self-Validating Methodology for 4-Iodo-1H-pyrazole-5-carbaldehyde This protocol leverages the NIS/ H2​SO4​ system to bypass the aldehyde oxidation risks associated with traditional I2​ /oxidant methods[3]. The acidic medium protonates the succinimide leaving group, drastically increasing the electrophilicity of the iodine atom without requiring external oxidants[4].

  • Reactor Preparation: Charge a 50 L jacketed glass-lined reactor with 8.0 L of 50% aqueous H2​SO4​ . Set the chiller to cool the jacket to -5 °C.

  • Substrate Addition: Add 1.0 kg (10.41 mol) of 1H-pyrazole-5-carbaldehyde to the reactor. Engage the impeller at 150-200 RPM to ensure complete dissolution/suspension. (Note: 1H-pyrazole-5-carbaldehyde and 1H-pyrazole-3-carbaldehyde are annular tautomers and behave identically in this solution).

  • Electrophile Addition: Once the internal temperature reaches 0 °C, begin the portion-wise addition of N-Iodosuccinimide (NIS) (2.34 kg, 10.4 mol) over a period of 2 hours. Causality Check: Slow addition prevents thermal runaway. Controlling the exotherm is critical to maintaining high regioselectivity at the C4 position.

  • Reaction Maturation: Remove the active cooling and allow the reaction to naturally warm to room temperature (20-25 °C). Stir for 3 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC analysis. Proceed to the next step only when the remaining starting material is <1.5%.

  • Precipitation: Slowly add 20.0 L of cold deionized water to the reactor over 1 hour. Maintain the internal temperature below 20 °C. The product will precipitate as a dense solid[3].

  • Filtration & Washing: Filter the slurry through a Nutsche filter. Wash the cake sequentially with:

    • 5.0 L of cold water.

    • 2.0 L of 5% aqueous Na2​S2​O3​ (to quench trace unreacted iodinating species).

    • 5.0 L of cold water.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 18 hours. Expected Yield: ~1.74 kg (75-80% theoretical yield) of a pale yellow/white solid[3].

Quantitative Data: Iodination System Comparison

Table 1: Comparison of Iodination Systems for Pyrazole-5-carbaldehyde Scale-Up

Iodination SystemScale EvaluatedTypical YieldAldehyde Oxidation RiskExotherm RiskRecommended Application
NIS / 50% H2​SO4​ > 1 kg75 - 85%LowModeratePreferred for Scale-up [3]
I2​ / H2​O2​ (Aq) 100 g40 - 60%HighHighAvoid for carbaldehydes[1]
I2​ / CAN 10 g65 - 75%ModerateModerateLab-scale discovery only[5]
I2​ / HIO3​ 50 g50 - 65%HighHighProne to over-oxidation[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Sonogashira Coupling with 4-Iodo-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address challenges encountered when using 4-iodo-1H-pyrazole-5-carbaldehyde as a substrate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address challenges encountered when using 4-iodo-1H-pyrazole-5-carbaldehyde as a substrate. The unique electronic properties and functional groups of this molecule can present specific hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these challenges and achieve successful C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 4-iodo-1H-pyrazole-5-carbaldehyde is not showing any product formation. What are the first things I should check?

A1: For a complete reaction failure, it's crucial to revisit the foundational aspects of your experimental setup. First, confirm the integrity and activity of your palladium catalyst and copper(I) cocatalyst.[1][2] Palladium(0) complexes can be sensitive to air, and copper(I) salts can oxidize.[1][3] Ensure all solvents and your amine base are anhydrous and have been rigorously degassed to eliminate oxygen, which can deactivate the catalyst and promote unwanted side reactions.[1][4] Finally, verify the purity of both your 4-iodo-1H-pyrazole-5-carbaldehyde and the terminal alkyne, as impurities can act as catalyst poisons.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A2: The formation of a 1,3-diyne via Glaser-Hay coupling is a prevalent side reaction, especially with copper cocatalysts in the presence of oxygen.[5][6][7] To mitigate this, maintaining a strictly inert atmosphere (argon or nitrogen) is paramount.[1][8] You can also try reducing the loading of the copper(I) cocatalyst to the minimum effective amount or adding the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[1] For persistent homocoupling, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][5][9]

Q3: I see a black precipitate forming in my reaction vessel. What does this signify?

A3: The appearance of a black precipitate, commonly known as "palladium black," is an indication of palladium catalyst decomposition and aggregation.[2][4] This can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvents, an inappropriate choice of solvent, or excessively high reaction temperatures.[2] To prevent this, ensure all components are pure and the reaction is conducted under strictly anaerobic conditions. If palladium black is observed, the catalytic cycle has likely been compromised, leading to low or no product yield.

Q4: Is the N-H proton of the pyrazole ring a concern? Should I protect it?

A4: The pyrazole N-H proton can potentially interact with the basic reaction medium or coordinate with the metal catalysts, which could interfere with the reaction.[10][11][12] While some Sonogashira couplings with N-H pyrazoles proceed without protection, if you are experiencing issues, N-protection is a logical troubleshooting step. Common protecting groups for pyrazoles in cross-coupling reactions include Boc or ethoxyethyl (EtOEt).[11][12]

In-Depth Troubleshooting Guide

This section is organized by the symptoms of reaction failure to help you diagnose and resolve the specific issues you are encountering with your 4-iodo-1H-pyrazole-5-carbaldehyde coupling.

Symptom 1: No Product Formation or Very Low Conversion

The complete absence of your desired product points to a fundamental problem with one or more of the core reaction components or conditions.

  • Inactive Catalyst System:

    • Palladium Catalyst: Palladium(0) sources like Pd(PPh₃)₄ are susceptible to oxidation.[2] If you are using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure that the in-situ reduction to the active Pd(0) species is occurring.[5][6]

      • Solution: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere. Consider using a more robust precatalyst/ligand system.

    • Copper(I) Cocatalyst: Copper(I) iodide (CuI) can oxidize to the inactive Cu(II) state.

      • Solution: Use a fresh bottle of high-purity CuI.[1]

  • Inhibitory Effects of Substrates:

    • Pyrazole Functionality: The pyrazole ring itself, particularly the aldehyde and N-H groups, can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] The electron-deficient nature of the pyrazole ring can also impact the oxidative addition step.

      • Solution: Consider N-protection of the pyrazole.[11][12] Experiment with different ligands that can favor the desired catalytic cycle over substrate inhibition. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[13]

  • Inadequate Reaction Conditions:

    • Solvent and Base: The solvent must be able to dissolve all reaction components and be free of oxygen and water.[7] The amine base, often triethylamine (TEA) or diisopropylamine (DIPA), must be anhydrous as water can hydrolyze the catalyst and reagents.[2][14]

      • Solution: Use anhydrous, degassed solvents. Distill the amine base prior to use.[4]

    • Temperature: While iodo-heteroaromatics are generally reactive, some systems require heating to facilitate oxidative addition.[5]

      • Solution: Incrementally increase the reaction temperature, for instance, from room temperature to 50-80 °C.[15][16]

G start No Product Detected catalyst Check Catalyst System (Pd & Cu) start->catalyst reagents Verify Reagent Purity (Pyrazole & Alkyne) start->reagents conditions Assess Reaction Conditions (Solvent, Base, Temp) start->conditions catalyst_sol Use Fresh Catalysts (Pd & Cu) catalyst->catalyst_sol reagents_sol Purify Starting Materials reagents->reagents_sol conditions_sol Use Anhydrous/Degassed Solvents & Base. Increase Temperature. conditions->conditions_sol ligand Screen Different Ligands (e.g., XPhos, SPhos) catalyst_sol->ligand reagents_sol->ligand conditions_sol->ligand protection Protect Pyrazole N-H ligand->protection G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reaction pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetal R¹-Pd(II)-C≡CR²        L₂ pd_complex->transmetal Transmetalation cu_acetylide Cu-C≡C-R² transmetal->pd0 Reductive Elimination product R¹-C≡C-R² transmetal->product cu_x CuX cu_x->cu_acetylide H-C≡C-R² Base cu_acetylide->cu_x Transmetalation to Pd glaser R²-C≡C-C≡C-R² cu_acetylide->glaser O₂

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction, with the common Glaser homocoupling side reaction shown.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

This protocol serves as a standard starting point for the reaction.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 0.1-0.2 M) followed by an anhydrous, degassed amine base (e.g., triethylamine, 3.0 equiv.). [15]3. Alkyne Addition: Stir the mixture for 5-10 minutes at room temperature, then add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress by TLC or LC-MS. [15]5. Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser homocoupling is a persistent issue.

  • Preparation: In a dry Schlenk flask under an inert atmosphere, pre-form the catalyst by stirring the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%) in anhydrous, degassed solvent for 15-20 minutes.

  • Reagent Addition: Add 4-iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.). [10]3. Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress. [10]4. Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved March 10, 2026, from [Link]

  • Douglass, M. R., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? | Study Prep. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved March 10, 2026, from [Link]

  • eFan's Blog. (2025, February 16). Sonogashira Coupling. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved March 10, 2026, from [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved March 10, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2014, September). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved March 10, 2026, from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved March 10, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (n.d.). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Retrieved March 10, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • RSC Publishing. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved March 10, 2026, from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved March 10, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved March 10, 2026, from [Link]

  • YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Retrieved March 10, 2026, from [Link]

Sources

Optimization

managing temperature control in pyrazole iodination reactions

Welcome to the Technical Support Center for Pyrazole Iodination. Designed for researchers, synthetic chemists, and drug development professionals, this center provides authoritative troubleshooting, field-proven standard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Iodination. Designed for researchers, synthetic chemists, and drug development professionals, this center provides authoritative troubleshooting, field-proven standard operating procedures (SOPs), and mechanistic insights to help you master the thermodynamic and kinetic challenges of halogenating pyrazole scaffolds.

Visualizing Temperature-Dependent Iodination Workflows

G Start Pyrazole Scaffold TempLow Cryogenic (-78 °C) Kinetic Control Start->TempLow Directed Lithiation TempRT Room Temp (20-25 °C) Thermodynamic Control Start->TempRT Electrophilic Substitution TempHigh Elevated Temp (80-85 °C) Activation Driven Start->TempHigh Overcoming Deactivation Reagent1 n-BuLi then I2 (Anhydrous THF) TempLow->Reagent1 Reagent2 I2 / H2O2 (Water) or ICl / Base (DCM) TempRT->Reagent2 Reagent3 I2 / KIO3 / H2SO4 (Acidic Media) TempHigh->Reagent3 ProdC5 C5-Iodopyrazole (Exclusive Regioselectivity) Reagent1->ProdC5 ProdC4 C4-Iodopyrazole (High Yield, Green) Reagent2->ProdC4 ProdC4Deact C4-Iodopyrazole (Deactivated Rings) Reagent3->ProdC4Deact

Caption: Temperature-dependent pathways for regioselective pyrazole iodination.

Section 1: Troubleshooting Guide & FAQs

Q1: I am synthesizing a 4-iodopyrazole using iodine and a base, but my yields drop significantly when I scale up and the reaction mixture heats up. Why is this happening? A1: This is a classic issue of reagent disproportionation driven by poor temperature control. During electrophilic iodination, active iodine species like hypoiodous acid (HIO) are generated in situ. At elevated temperatures (typically >30 °C), HIO is highly prone to disproportionation into strong acids (HIO₃ and HI)[1]. In the presence of alkaline or neutral conditions, these form inactive salts like NaIO₃, which cannot iodinate the pyrazole ring[1]. Because the active iodinating agent is irreversibly consumed, your yield plummets. Causality & Solution: Maintain the reaction temperature strictly at or below 30 °C using a cooling bath[1]. When scaling up, ensure an adequate surface-area-to-volume ratio for efficient heat dissipation and add the oxidant dropwise to control the exotherm.

Q2: My protocol for C5-iodination of 1-aryl-3-CF₃-pyrazoles using n-BuLi and I₂ is yielding a mixture of isomers and unreacted starting material. How critical is the -78 °C setpoint? A2: The -78 °C setpoint is absolutely critical for kinetic control. C5-iodination relies on the generation of a highly reactive lithium pyrazolide intermediate[2]. If the temperature rises above -65 °C during the n-BuLi addition, the lithiated intermediate can undergo unwanted side reactions, ring-opening, or proton abstraction from the solvent, leading to incomplete conversion. Furthermore, adding molecular iodine at higher temperatures can result in a loss of regioselectivity, yielding C4-iodinated byproducts due to competing electrophilic aromatic substitution, which is thermodynamically favored at room temperature[2]. Causality & Solution: Ensure your THF solvent is anhydrous and pre-cooled to -78 °C. Add n-BuLi dropwise, allowing no more than a 5 °C fluctuation. Maintain the cryogenic temperature during the iodine addition, only allowing the mixture to slowly warm to room temperature after the electrophile has fully reacted[2].

Q3: I am working with a highly deactivated pyrazole (e.g., 3-nitropyrazole). Room temperature protocols (I₂/H₂O₂) are failing. How can I drive this reaction without causing reagent degradation? A3: Deactivated pyrazoles (bearing electron-withdrawing groups like -NO₂) possess significantly reduced nucleophilicity at the C4 position. Room temperature is insufficient to overcome the activation energy barrier. You must use a harsher iodinating system, such as I₂/KIO₃ in H₂SO₄, and elevate the temperature to 80–85 °C[1]. Causality & Solution: The highly acidic medium stabilizes the electrophilic iodine species and prevents the alkaline disproportionation of HIO that typically ruins high-temperature reactions[1]. This allows you to safely apply the thermal energy required to force the substitution on the deactivated ring.

Section 2: Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, meaning the reaction provides immediate visual or chemical feedback to confirm success or failure at critical steps.

Protocol A: Room-Temperature Green C4-Iodination (Thermodynamic Control)

This environmentally friendly protocol utilizes water as the solvent and relies on strict room-temperature control to prevent over-oxidation[2].

  • Preparation: Suspend the pyrazole derivative (1.0 equivalent) in deionized water[2].

  • Electrophile Addition: Add elemental iodine (0.5 equivalents) to the suspension[2]. Validation: The mixture will turn a deep, dark brown.

  • Oxidation (Temperature Critical): Slowly add hydrogen peroxide (0.6 equivalents, 30% aqueous solution) dropwise to the vigorously stirred mixture[2]. Monitor the internal temperature; if it exceeds 25 °C, pause the addition and apply a water bath.

  • Monitoring: Continue stirring at room temperature. Self-Validation: The reaction is complete when the dark brown color of the iodine completely fades to a pale yellow or white suspension, indicating the full consumption of the electrophile[2]. (Typical time: <1 to 72 hours depending on the substrate).

  • Quenching: Treat the suspension with a 5% aqueous solution of sodium bisulfite[2]. Validation: Any residual yellow tint will immediately clear, confirming the neutralization of excess iodine.

  • Isolation: Isolate the product by direct filtration and wash with cold water[2].

Protocol B: Cryogenic C5-Iodination via Lithiation (Kinetic Control)

This procedure allows for specific iodination at the C5 position by trapping an in-situ generated lithium pyrazolide[2].

  • Preparation: Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert argon atmosphere[2].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C[2].

  • Lithiation (Temperature Critical): Add n-butyllithium (1.3 equivalents, 2.5 M in hexanes) dropwise with vigorous stirring[2]. Causality: Rapid addition causes localized heating, destroying the kinetic lithium intermediate. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add a solution of I₂ (1.5 equivalents) in anhydrous THF dropwise, maintaining the -78 °C bath.

  • Warming & Quenching: Slowly allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl. Self-Validation: The quench neutralizes unreacted organolithium species without generating an exothermic runaway, ensuring the stability of the newly formed C-I bond. Extract with ethyl acetate and purify via column chromatography.

Section 3: Quantitative Data Summary

The following table summarizes the operational parameters and thermal boundaries for various pyrazole iodination methodologies.

Method / ReagentsTarget PositionOperating TemperatureSubstrate ScopeTypical YieldKey Temperature Risk
I₂ / H₂O₂ C4Room Temp (20-25 °C)Electron-rich / Neutral63 - 100%[2]Exotherm (>30 °C) causes reagent disproportionation.
n-BuLi / I₂ C5Cryogenic (-78 °C to RT)N-Substituted / CF₃65 - 89%[2]> -65 °C causes intermediate degradation & loss of regioselectivity.
I₂ / KIO₃ / H₂SO₄ C4Elevated (80 - 85 °C)Deactivated (e.g., -NO₂)~86%[1]Ineffective if not highly acidic; requires thermal energy to overcome deactivation.
ICl / Li₂CO₃ C4Room Temp (20-25 °C)1-acyl-4,5-dihydroUp to 95%[2]Exothermic runaway without cooling bath during ICl addition.

References

  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." Benchchem.com.
  • ResearchGate. "Electrosynthesis of 4-iodopyrazole and its derivatives." Researchgate.net.
  • BenchChem. "Technical Support Center: 4-Iodopyrazole Reactions." Benchchem.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 4-Iodo-1H-pyrazole-5-carbaldehyde Cross-Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we dissect the causality behind experimental failures when working with highly functionalized heterocycles like 4-Iodo-1H-pyrazole-5-carbaldehyde. This guide provides self-validating protocols, mechanistic insights, and data-driven solutions to restore your catalytic cycles.

Part 1: Mechanistic Insights into Catalyst Deactivation

Working with 4-Iodo-1H-pyrazole-5-carbaldehyde presents a trifecta of challenges for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig):

  • The Acidic NH: Under the basic conditions required for cross-coupling, the pyrazole NH is easily deprotonated. The resulting pyrazolide anion is a potent σ -donor.

  • Nitrogen Coordination: 1[1]. This ligand displacement forms off-cycle, thermodynamically stable bis(amine)·Pd complexes[2].

  • The Electrophilic Aldehyde: The C5-carbaldehyde group can undergo unintended side reactions (like imine formation if primary amines are present) or participate in deleterious secondary coordination to the metal center.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Normal Cycle Poisoned Off-Cycle Pd(II) Bis(pyrazolyl) Complex (Deactivated) Pd0->Poisoned Direct Coordination OxAdd->Poisoned N-Coordination Substrate 4-Iodo-1H-pyrazole- 5-carbaldehyde Deprot Pyrazolide Anion Formation Substrate->Deprot Base Base Basic Conditions Base->Deprot Deprot->Poisoned Strong σ-Donor

Caption: Logical relationship of Pd-catalyst deactivation pathways by unprotected pyrazoles.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black shortly after reaching the reaction temperature, and conversion stalls at <10%. What is happening? Diagnosis: You are observing the formation of "palladium black."3[3]. With 4-Iodo-1H-pyrazole-5-carbaldehyde, this is almost always caused by the pyrazole nitrogens stripping the phosphine ligands from the palladium center, leaving the metal unstabilized. Solution: You must protect the pyrazole NH prior to the coupling step.4[4].

Q2: I protected the pyrazole with a Boc group, but the coupling still failed, and I see deprotected starting material in the LC-MS. Why? Diagnosis: The Boc group is thermally labile and sensitive to certain basic conditions at elevated temperatures. Furthermore,5[5]. If the protecting group falls off mid-reaction, the newly liberated NH will immediately poison the catalyst. Solution: Switch to a more robust protecting group like Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM). These withstand the basic, high-temperature conditions of Suzuki and Sonogashira couplings.

Q3: My substrate is fully protected, but the reaction is still sluggish. Could the aldehyde be the culprit? Diagnosis: Yes. If you are running a Buchwald-Hartwig amination or if your coupling partner contains primary amines, the C5-carbaldehyde will rapidly condense to form an imine. This alters the electronic properties of the substrate and can introduce a new coordinating nitrogen that poisons the catalyst. Solution: Temporarily protect the aldehyde as a dimethyl acetal or 1,3-dioxolane prior to the cross-coupling, or ensure no primary/secondary amines are present in the reaction mixture.

G Start Cross-Coupling Fails (Pd Black Forms) CheckNH Is Pyrazole NH Protected? Start->CheckNH Protect Apply THP/SEM/Trityl Protection CheckNH->Protect No CheckLigand Evaluate Ligand Steric Bulk CheckNH->CheckLigand Yes Protect->CheckLigand ChangeLigand Switch to XPhos/dppf (Increase L:Pd ratio) CheckLigand->ChangeLigand Low Bulk CheckAldehyde Aldehyde Interference? (Imine formation) CheckLigand->CheckAldehyde Bulky Ligand Used ChangeLigand->CheckAldehyde Acetal Protect as Acetal CheckAldehyde->Acetal Yes (Amines present) Success Catalytic Cycle Restored CheckAldehyde->Success No Acetal->Success

Caption: Systematic troubleshooting workflow for diagnosing and resolving catalyst poisoning.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Robust THP Protection of 4-Iodo-1H-pyrazole-5-carbaldehyde

Causality: THP protection masks the acidic NH, preventing pyrazolide formation, while its steric hindrance blocks secondary N-coordination.

  • Setup: Dissolve 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv).

  • Reaction: Stir at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Check: Run a ¹H NMR (CDCl₃). Do not proceed to cross-coupling unless the broad pyrazole NH peak (~13-14 ppm) has completely disappeared and the characteristic THP acetal proton (~5.4 ppm) is clearly visible.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

Causality: Utilizing a bulky, electron-rich ligand (XPhos) accelerates oxidative addition into the C-I bond while its steric bulk physically prevents off-cycle coordination of any competing Lewis basic sites[2].

  • Setup: In an oven-dried Schlenk flask, combine the THP-protected 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd) and XPhos (10 mol%). Note the 1:2 Pd:Ligand ratio to ensure complete metal saturation and prevent aggregation.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O.1[1].

  • Reaction: Heat to 90 °C for 12 hours.

  • Self-Validation Check: Monitor visually. The solution should remain a clear yellow/orange. If the solution turns black and opaque within the first hour, the catalyst has aggregated (ligand stripping occurred). Check LC-MS for conversion.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between substrate protection, ligand choice, and catalytic efficiency in the Suzuki-Miyaura coupling of 4-Iodo-1H-pyrazole-5-carbaldehyde with phenylboronic acid.

Substrate StateLigand SystemCatalyst Loading (Pd)Visual Observation at 1hConversion (12h)Primary Failure Mode
Unprotected NH PPh₃5 mol%Heavy Palladium Black< 5%N-Coordination / Pyrazolide poisoning
Unprotected NH XPhos5 mol%Moderate Pd Black12%Deprotonation / Catalyst aggregation
Boc-Protected PPh₃5 mol%Slight darkening45%Thermal deprotection leading to poisoning
THP-Protected PPh₃5 mol%Clear yellow68%Sluggish oxidative addition
THP-Protected XPhos 5 mol% Clear yellow > 95% None (Optimized Conditions)

References

  • National Institutes of Health (PMC). "C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis." PMC. Available at:[Link]

  • Semantic Scholar. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Semantic Scholar. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Iodo-1H-pyrazole-5-carbaldehyde vs. 4-Bromo-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal halogenated building block is a critical decision that dictates downstream synthetic efficiency. Both 4-iodo-1H-pyrazole-5-carbaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal halogenated building block is a critical decision that dictates downstream synthetic efficiency. Both 4-iodo-1H-pyrazole-5-carbaldehyde and 4-bromo-1H-pyrazole-5-carbaldehyde are highly valuable scaffolds for constructing complex heteroaryl pharmaceuticals. However, their divergent reactivity profiles under transition-metal catalysis and organometallic conditions require distinct strategic approaches.

This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and validated experimental workflows to help you optimize your cross-coupling and derivatization pipelines.

Mechanistic Causality: The Halogen Effect & Aldehyde Activation

The fundamental reactivity difference between the iodo- and bromo-pyrazole derivatives is governed by two interacting electronic factors: the carbon-halogen bond strength and the influence of the adjacent 5-carbaldehyde group.

Bond Dissociation Energy (BDE) and Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the C–X bond. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 67.2 kcal/mol, whereas the C–Br bond is significantly stronger at 82.6 kcal/mol[1]. Consequently, the 4-iodo derivative undergoes rapid oxidative addition even under mild heating (60–80 °C) with standard phosphine ligands like PPh3[2]. In contrast, the 4-bromo derivative requires elevated temperatures (≥100 °C) and electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to lower the activation barrier for C–Br cleavage.

The 5-Carbaldehyde "Double-Edged Sword"

The 5-carbaldehyde group exerts a strong electron-withdrawing effect (-M, -I) on the pyrazole core.

  • Activation: This electron deficiency actually accelerates oxidative addition by making the C4 position more electrophilic, favoring interaction with the electron-rich Pd(0) center.

  • Deactivation via Acidity: The electron-withdrawing aldehyde drastically increases the acidity of the pyrazole N–H proton. Under the basic conditions required for transmetalation (e.g., Na2CO3, K3PO4), the unprotected pyrazole readily deprotonates. The resulting pyrazolide anion strongly coordinates to palladium, poisoning the catalyst and stalling the reaction. Therefore, N-protection (e.g., THP, SEM, or Trityl) is a non-negotiable prerequisite for high-yielding couplings with both analogs.

Quantitative Performance Comparison

The following table synthesizes the expected experimental performance of both building blocks across standard synthetic transformations[1][2][3].

Parameter4-Iodo-1H-pyrazole-5-carbaldehyde4-Bromo-1H-pyrazole-5-carbaldehyde
C–X Bond Dissociation Energy ~67.2 kcal/mol~82.6 kcal/mol
Suzuki Coupling Kinetics Fast (2–4 hours)Slow (12–18 hours)
Optimal Pd Catalyst System Pd(PPh3)4 or PdCl2(dppf)Pd2(dba)3 + XPhos or tBuDavePhos
Halogen-Metal Exchange Rapid with iPrMgCl at -20 °CRequires n-BuLi / t-BuLi at -78 °C
Chemoselectivity Couples selectively in presence of C-Br/C-ClCouples selectively in presence of C-Cl
Storage & Stability Light-sensitive, requires cold/dark storageHighly stable at room temperature

Workflow & Pathway Visualizations

To conceptualize the kinetic differences, the following diagram illustrates the catalytic cycle, highlighting the energetic divergence during the oxidative addition phase.

Mechanism Pd Pd(0) L_n Active Catalyst Iodo 4-Iodo-1H-pyrazole... C-I BDE: ~67 kcal/mol Pd->Iodo Bromo 4-Bromo-1H-pyrazole... C-Br BDE: ~83 kcal/mol Pd->Bromo OxI Fast Oxidative Addition Low Activation Energy Iodo->OxI OxBr Slow Oxidative Addition Requires Heat / XPhos Bromo->OxBr Trans Transmetalation Ar-B(OH)2 + Base OxI->Trans OxBr->Trans Red Reductive Elimination Product Release Trans->Red Red->Pd Catalyst Regeneration

Catalytic cycle comparing oxidative addition kinetics of C-I vs C-Br pyrazoles.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to verify intermediate success before proceeding to the next step.

Phase 1: Mandatory N-Protection (Applicable to Both)

Causality: Prevents catalyst poisoning by the acidic pyrazole N-H.

  • Dissolve the chosen halopyrazole (10 mmol) in anhydrous DCM (50 mL) under N2.

  • Add 3,4-dihydro-2H-pyran (DHP, 15 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.5 mmol).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Run TLC (Hexane:EtOAc 3:1). The starting material (UV active, low Rf due to hydrogen bonding) should completely disappear, replaced by a higher Rf spot. IR spectroscopy should confirm the complete disappearance of the broad N-H stretch at ~3200 cm⁻¹.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the THP-protected halopyrazole.

Phase 2A: Suzuki-Miyaura Coupling of the Iodo-Variant

Optimized for the highly reactive C-I bond using standard, cost-effective catalysts.

  • In a Schlenk flask, combine the THP-protected 4-iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv) and arylboronic acid (1.2 equiv).

  • Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.5 equiv).

  • Evacuate and backfill the flask with N2 three times.

  • Add degassed 1,4-Dioxane/H2O (4:1 ratio, 0.2 M concentration).

  • Heat to 80 °C for 3–4 hours.

  • Validation Checkpoint: Sample 50 µL for LC-MS at the 2-hour mark. The mass spectrum should show >90% conversion to the cross-coupled product mass. If unreacted iodo-pyrazole remains, verify the inertness of the atmosphere, as Pd(PPh3)4 is highly O2 sensitive.

Phase 2B: Suzuki-Miyaura Coupling of the Bromo-Variant

Optimized for the stronger C-Br bond using advanced dialkylbiaryl phosphine ligands.

  • In a Schlenk flask, combine the THP-protected 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv) and arylboronic acid (1.5 equiv).

  • Add Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (3.0 equiv). Note: The bulky XPhos ligand facilitates the difficult oxidative addition and accelerates reductive elimination.

  • Evacuate and backfill with N2 three times.

  • Add degassed Toluene/H2O (10:1 ratio, 0.2 M concentration).

  • Heat to 100 °C for 12–18 hours.

  • Validation Checkpoint: Sample for LC-MS at 6 hours and 12 hours. If the reaction stalls at 6 hours with visible precipitation of palladium black, it indicates catalyst deactivation (often due to insufficient ligand coordination or trace oxygen). Add an additional 1 mol% Pd2(dba)3 / 2 mol% XPhos to drive to completion.

Workflow Step1 Step 1: N-H Protection (THP protection to prevent catalyst poisoning) Step2 Step 2: Cross-Coupling Setup Select Halide & Catalyst System Step1->Step2 CondI Iodo-Variant Pd(PPh3)4, Na2CO3 80°C, 2-4 hours Step2->CondI If Iodo CondBr Bromo-Variant Pd2(dba)3, XPhos, K3PO4 100°C, 12-18 hours Step2->CondBr If Bromo Step3 Step 3: Validation Checkpoint LC-MS & TLC (UV 254 nm) Monitoring CondI->Step3 CondBr->Step3 Step4 Step 4: Workup & Deprotection HCl / MeOH Reflux Step3->Step4

Self-validating experimental workflow for pyrazole cross-coupling.

Summary Recommendations

  • Choose 4-Iodo-1H-pyrazole-5-carbaldehyde when working with sterically hindered or electronically deactivated boronic acids, or when mild conditions are required to preserve sensitive functional groups elsewhere in the molecule. The higher upfront cost is offset by higher yields and lower catalyst loadings.

  • Choose 4-Bromo-1H-pyrazole-5-carbaldehyde for large-scale, cost-sensitive library synthesis where standard boronic acids are used, provided your lab is equipped to handle elevated temperatures and utilize advanced Buchwald-type ligands (like XPhos or SPhos).

References

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings ChemRxiv URL:[Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines MDPI - Molecules URL:[Link]

Sources

Comparative

analytical methods for confirming the purity of 4-Iodo-1H-pyrazole-5-carbaldehyde

Introduction: The Analytical Challenge of Reactive Pyrazoles 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5, MW: 221.99 g/mol ) is a highly functionalized heterocyclic building block extensively utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Reactive Pyrazoles

4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5, MW: 221.99 g/mol ) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and molecular glues[1][2]. The molecule features three reactive sites: an acidic pyrazole nitrogen, an electrophilic aldehyde group, and a heavy iodine atom amenable to cross-coupling reactions.

Confirming the absolute purity of this intermediate presents unique analytical challenges. Because the pyrazole ring is unsubstituted at the N1 position, 4-Iodo-1H-pyrazole-5-carbaldehyde exists in a dynamic tautomeric equilibrium with 4-iodo-1H-pyrazole-3-carbaldehyde in solution. Furthermore, the aldehyde moiety is prone to hydration or acetalization in protic solvents, and the compound can degrade or interact with active silanol groups on traditional silica-based chromatography columns[3].

To ensure pharmaceutical-grade quality, researchers must move beyond single-method testing. This guide objectively compares three orthogonal analytical methods—Quantitative Nuclear Magnetic Resonance (qNMR), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provides self-validating protocols for each.

Comparative Analysis of Analytical Methods

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for absolute purity determination in pharmaceutical development[4][5]. Unlike chromatographic methods, qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei[6].

  • Causality & Advantage: Because 4-Iodo-1H-pyrazole-5-carbaldehyde is often used as a novel intermediate, certified reference standards of the exact compound may be unavailable. qNMR bypasses this requirement by using an unrelated, highly pure internal standard[7][8]. Additionally, qNMR avoids the solvent-induced degradation artifacts (like acetal formation) often seen in HPLC, provided a non-nucleophilic deuterated solvent is used.

Reverse Phase HPLC (RP-HPLC-UV)

RP-HPLC remains the workhorse for routine batch release and trace impurity profiling due to its high sensitivity and ability to separate complex mixtures[3].

  • Causality & Advantage: While qNMR provides absolute molar purity, RP-HPLC is superior for detecting trace organic impurities (e.g., unreacted iodine precursors or des-iodo byproducts) that might be buried under the baseline in an NMR spectrum. However, because the aldehyde group can interact with residual silanols, a deactivated (end-capped) stationary phase and a carefully buffered mobile phase are required to prevent peak tailing and on-column degradation[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality & Advantage: LC-MS is critical for the structural elucidation of impurities. If RP-HPLC detects an impurity at 1.5% area, LC-MS provides the mass-to-charge ratio (m/z) to identify it. For halogenated compounds like 4-Iodo-1H-pyrazole-5-carbaldehyde, the distinct mass defect of iodine and the fragmentation pattern are invaluable for confirming that no brominated or chlorinated analogs have carried over from earlier synthetic steps.

Quantitative Data Comparison

The following table summarizes the performance metrics of these methods based on typical analytical validation parameters for pyrazole derivatives.

ParameterqNMR (1H, 400 MHz)RP-HPLC-UVLC-MS (ESI+)
Primary Principle Molar signal proportionalityChromatographic separation & UV absorbanceChromatographic separation & Mass-to-charge ratio
Reference Standard Required? No (Uses generic internal standard)Yes (Requires identical reference standard)Yes (For exact quantification)
Accuracy High (±1–2% absolute purity)High (Dependent on response factors)Moderate (Matrix effects can suppress ionization)
Limit of Detection (LOD) ~0.1% - 1.0% (Concentration dependent)~0.01% - 0.05%~0.001% - 0.01%
Analysis Time 10 - 15 minutes15 - 30 minutes15 - 30 minutes
Best Used For Absolute purity, Reference standard qualificationRoutine QC, Trace impurity quantificationImpurity identification, Isomer differentiation

Analytical Workflow Visualization

PurityWorkflow Start 4-Iodo-1H-pyrazole-5-carbaldehyde Batch Sample qNMR qNMR Analysis (Absolute Purity) Start->qNMR Primary Assay HPLC RP-HPLC-UV (Chromatographic Purity) Start->HPLC Routine QC LCMS LC-MS (Impurity Identification) Start->LCMS Profiling Decision Purity > 98% & No Isomeric Impurities? qNMR->Decision HPLC->Decision LCMS->Decision Release Batch Release for API Synthesis Decision->Release Yes Reject Repurification (Recrystallization) Decision->Reject No

Caption: Orthogonal analytical workflow for pyrazole carbaldehyde purity assessment.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false readings.

Protocol 1: Absolute Purity Determination via qNMR
  • Causality: Using anhydrous DMSO-d6 prevents the aldehyde hydration that readily occurs in D2O or CD3OD[3][7]. Maleic acid is chosen as the internal standard (IS) because its sharp singlet resonance (~6.26 ppm) does not overlap with the pyrazole proton or the aldehyde proton (~9.8 ppm) of 4-Iodo-1H-pyrazole-5-carbaldehyde.

  • Self-Validation Check: The internal standard serves as an intrinsic calibrator. To validate the system, verify that the baseline is perfectly flat and the IS integral remains consistent across multiple scans, confirming no phase distortion or incomplete relaxation[5].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~5.0 mg of certified Maleic Acid (IS, purity ≥ 99.9%) and ~15.0 mg of 4-Iodo-1H-pyrazole-5-carbaldehyde using a microbalance (precision 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds to ensure complete dissolution.

  • NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a 1H NMR spectrum at 298 K using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery and accurate integration[5].

  • Data Processing: Apply phase and baseline corrections manually. Integrate the Maleic Acid singlet (2 protons) and the isolated aldehyde proton of the analyte (1 proton).

  • Calculation: Calculate the absolute mass fraction (purity) using the standard qNMR equation, factoring in the molecular weights (Maleic Acid = 116.07 g/mol ; Analyte = 221.99 g/mol ) and the number of resonating protons[6].

Protocol 2: Chromatographic Purity via RP-HPLC-UV
  • Causality: A low-silanol, end-capped C18 column is utilized to prevent Schiff base formation or irreversible binding of the reactive aldehyde[3]. Furthermore, dynamic N-H tautomerization can cause peak broadening; an acidic mobile phase (0.1% TFA) is utilized to lock the protonation state and ensure a sharp, symmetrical peak.

  • Self-Validation Check: Inject a blank (diluent only) to ensure no carryover or system peaks co-elute with the analyte. Prepare and inject a secondary standard of known concentration to verify the instrumental response factor and linearity before analyzing the unknown batch.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column temperature to 30 °C to maintain consistent viscosity and tautomeric exchange rates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50 v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (aromatic pyrazole ring) and 280 nm (aldehyde n→π* transition).

  • Analysis: Integrate all peaks with a signal-to-noise ratio > 10. Report purity as Area %.

References

  • [6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid, Benchchem. 6

  • [4] QNMR – a modern alternative to HPLC, Almac. 4

  • [7] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works, ResolveMass Laboratories Inc. 7

  • [8] qNMR for Purity Determination in Pharmaceuticals, RSSL. 8

  • [1] 1259224-01-5 | 4-Iodo-1H-pyrazole-5-carbaldehyde, AiFChem. 1

  • [5] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance, Patsnap Eureka. 5

  • [2] WO2022073469A1 - Compounds and methods of treating cancers, Google Patents. 2

  • [3] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals, American Pharmaceutical Review. 3

Sources

Validation

characterization of 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives by X-ray crystallography

As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with characterizing heavily functionalized heterocycles. 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives are highly coveted bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with characterizing heavily functionalized heterocycles. 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives are highly coveted building blocks in medicinal chemistry and agrochemical development. However, their structural elucidation via single-crystal X-ray diffraction is notoriously difficult.

This guide provides an objective, data-driven comparison of crystallization strategies for these derivatives, contrasting Standard Sparse-Matrix Screens with Halogen-Bond (XB) Directed Co-crystallization . By understanding the supramolecular causality behind these methods, researchers can bypass weeks of failed optimizations and directly obtain high-resolution structural data.

The Structural Challenge: Causality in 4-Iodo-Pyrazole Assembly

To crystallize a molecule, we must understand its intermolecular forces. The 4-Iodo-1H-pyrazole-5-carbaldehyde scaffold presents a complex supramolecular landscape:

  • Hydrogen Bonding (HB): The pyrazole ring contains an N-H donor and an N acceptor, while the 5-carbaldehyde provides a competing C=O acceptor.

  • Halogen Bonding (XB): The highly polarizable iodine atom at the 4-position creates a pronounced region of positive electrostatic potential (a σ -hole).

Unlike 4-chloro or 4-bromo analogs, which typically form predictable trimeric H-bonding motifs, the 4-iodo substituent drives the formation of non-isostructural, infinite one-dimensional catemeric chains 1. In standard crystallization screens, these 1D catemers 2 manifest as fragile, needle-like crystals that are highly prone to twinning and poor diffraction.

To overcome this, we must shift our strategy. Because 4-halopyrazoles act as "magic bullets" capable of simultaneous hydrogen and halogen bonding 3, we can intentionally introduce Lewis base co-formers (like chloride salts or 1,4-dioxane) to satisfy the iodine's σ -hole. This Halogen-Bond Directed approach disrupts the problematic 1D catemers and forces the assembly of robust 2D or 3D lattices 4.

Comparative Analysis: Standard vs. Halogen-Bond Directed Screens

Quantitative Performance Metrics

The following table summarizes the experimental outcomes when characterizing 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives using standard commercial PEG/Ion screens versus custom Halogen-Bond Directed screens.

MetricStandard Sparse-Matrix ScreensHalogen-Bond Directed Co-CrystallizationMechanistic Rationale
Primary Motif 1D Catemeric Chains2D/3D Halogen-Bonded NetworksCo-formers (e.g., Cl⁻) outcompete N-H···N catemerization by forming strong I···Cl contacts (~3.48 Å).
Crystal Morphology Thin Needles / FibersBlocks / Prisms3D network propagation prevents rapid, unidirectional growth along the a-axis.
Twinning Incidence > 65%< 15%Disruption of the helical/catemeric arrangement eliminates common slip planes and merohedral twinning.
Resolution Limit 1.20 Å – 1.60 Å0.75 Å – 0.90 ÅHighly ordered, rigid 3D lattices reduce thermal parameters (B-factors) and increase diffraction limits.
Final R₁ Value 0.065 – 0.0900.025 – 0.040Absence of twinning and higher data-to-parameter ratios allow for precise anisotropic refinement of the heavy Iodine atom.

Self-Validating Experimental Protocol: Halogen-Bond Directed Co-Crystallization

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints at every critical phase.

Step 1: Analyte & Co-former Preparation

  • Action: Dissolve the 4-Iodo-1H-pyrazole-5-carbaldehyde derivative in a minimal volume of a moderately polar solvent (e.g., Acetone or Ethyl Acetate) to a concentration of 15-20 mg/mL. Add a stoichiometric equivalent (1:1 or 1:2) of a halogen-bond acceptor co-former, such as tetra-butyl-ammonium chloride (TBAC) or 1,4-dioxane.

  • Causality: The chloride ion or the oxygen lone pairs in dioxane specifically target the σ -hole of the iodine atom, establishing the foundational I···Cl or I···O halogen bond before nucleation begins.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the stock solution. A single, monodisperse peak indicates true dissolution and complexation; polydispersity warns of amorphous aggregation, requiring re-filtration (0.22 µm PTFE) before proceeding.

Step 2: Vapor Diffusion Setup

  • Action: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the complexed stock solution with 1 µL of reservoir solution (e.g., 10-20% PEG 3350, 0.1 M HEPES pH 7.5). Seal over a 500 µL reservoir.

  • Causality: Slow vapor equilibration allows the highly directional but relatively weak halogen bonds to dictate the thermodynamic minimum of the crystal lattice, avoiding kinetic trapping.

  • Validation Checkpoint: Inspect drops at 24 hours under a polarizing stereomicroscope. Birefringence without sharp geometric edges indicates a microcrystalline shower (supersaturation was reached too quickly). If observed, validate the system by diluting the reservoir precipitant concentration by 15% in a secondary optimization tray.

Step 3: Cryoprotection and Harvesting

  • Action: Transfer the target block crystal into a cryoprotectant drop consisting of the reservoir solution supplemented with 20-25% (v/v) glycerol or Paratone-N oil.

  • Causality: Preventing crystalline ice formation is critical; ice rings will mask the high-resolution reflections necessary for accurately modeling the aldehyde moiety's orientation.

  • Validation Checkpoint: Flash-cool a loop containing only the cryoprotectant mixture in the 100 K nitrogen stream. Expose it to X-rays for 5 seconds. If the resulting image is a completely clear glass with no diffraction rings at ~3.9 Å, the matrix is validated for harvesting the actual crystal.

Step 4: X-ray Data Collection & Intrinsic Phasing

  • Action: Mount the crystal and collect diffraction data using Mo-Kα (0.71073 Å) or Cu-Kα (1.5418 Å) radiation.

  • Causality: The iodine atom provides a massive anomalous signal ( f′′ ), enabling rapid structure solution via intrinsic phasing (e.g., SHELXT) without relying on molecular replacement.

  • Validation Checkpoint: Collect 15-20 initial frames. Index the unit cell and calculate the merging R-factor ( Rmerge​ ). If Rmerge​ > 10% in the low-resolution bins, suspect twinning (a remnant of the catemeric tendency). Abort the run and screen a different crystal rather than wasting 12 hours on an unrefinable dataset.

Crystallization & Characterization Workflow

Workflow cluster_Standard Standard Vapor Diffusion cluster_XB Halogen-Bond (XB) Directed Screen Target 4-Iodo-1H-pyrazole-5-carbaldehyde Derivative Synthesis StdScreen Sparse-Matrix Screen (PEG/Ion) Target->StdScreen XBScreen Co-former Addition (Cl-, 1,4-Dioxane) Target->XBScreen ResultStd Catemeric 1D Chains (High Twinning, Low Res) StdScreen->ResultStd DataCollection X-ray Diffraction Data Collection (Mo-Kα / Cu-Kα) ResultStd->DataCollection Poor Diffraction ResultXB Ordered 3D Lattice (Single Crystals, High Res) XBScreen->ResultXB ResultXB->DataCollection Optimal Diffraction StructureSol Structure Solution (SHELXT) & Refinement DataCollection->StructureSol

Workflow: Standard vs. Halogen-Bond Directed Crystallization for 4-Iodo-pyrazoles.

Conclusion

For researchers characterizing 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives, relying on standard hydrogen-bond-driven crystallization screens is an exercise in diminishing returns. The intrinsic propensity of the 4-iodo-pyrazole core to form twinned, 1D catemeric chains necessitates a targeted approach. By adopting Halogen-Bond Directed Co-crystallization, scientists can exploit the iodine's σ -hole, driving the formation of highly ordered, strongly diffracting 3D lattices. This not only accelerates the structural validation of key pharmaceutical intermediates but ensures the resulting crystallographic data is of the highest possible fidelity.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • Halogen-bonded network of trinuclear copper(II) 4-iodo-pyrazolate complexes formed by mutual breakdown of chloro-form and nanojars. PubMed.

Sources

Comparative

comparative study of catalysts for C-N coupling with 4-iodopyrazoles

As a Senior Application Scientist in medicinal chemistry, I frequently oversee the synthesis of complex nitrogen-containing heterocycles. The 4-aminopyrazole scaffold is a privileged structure in drug discovery, serving...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently oversee the synthesis of complex nitrogen-containing heterocycles. The 4-aminopyrazole scaffold is a privileged structure in drug discovery, serving as a critical pharmacophore in various kinase inhibitors, most notably Janus kinase (JAK) inhibitors.

Forging the carbon-nitrogen (C-N) bond at the C4 position of a pyrazole ring presents unique electronic and steric challenges. The presence of an iodine atom at the C4 position provides a highly reactive handle, but selecting the correct catalytic system is the difference between a 95% yield and a complex mixture of degradation products. This guide provides an objective, data-driven comparison of the two dominant paradigms for 4-iodopyrazole C-N coupling: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling .

Mechanistic Divergence: The Catalyst Selection Logic

The fundamental causality behind catalyst selection relies entirely on the nature of the amine coupling partner. The primary failure mode in cross-coupling aliphatic amines is β-hydride elimination .

When a Palladium (Pd) catalyst undergoes oxidative addition with 4-iodopyrazole and subsequently coordinates with an aliphatic amine possessing β-hydrogens, the Pd(II) intermediate is highly susceptible to β-hydride elimination. This side reaction outcompetes reductive elimination, resulting in the formation of imines and reduced pyrazole byproducts rather than the desired C-N coupled product[1].

Conversely, Copper (Cu) catalysts operate through a Cu(I)/Cu(III) catalytic cycle. The rigid geometry of the Cu(III) intermediate strongly resists β-agostic interactions, effectively shutting down the β-hydride elimination pathway. Therefore, Cu is mandatory for aliphatic amines, while Pd remains the gold standard for arylamines due to its superior turnover frequencies[2]. Furthermore, when coupling challenging aromatic N-heterocycles (like pyridinones), liberated iodide ions can poison the Cu catalyst, necessitating the use of silver additives to sequester the iodide[3].

Catalyst Decision Matrix

CatalystSelection N1 Target: 4-Iodopyrazole C-N Coupling N2 Analyze Amine Partner N1->N2 N3 Aliphatic Amines (with β-hydrogens) N2->N3 N4 Aryl/Alkyl Amines (lacking β-hydrogens) N2->N4 N5 Aromatic N-Heterocycles (e.g., Pyridinones) N2->N5 N6 Ullmann-Type (CuI) Ligand: 2-isobutyrylcyclohexanone N3->N6 Avoids β-elimination N7 Buchwald-Hartwig (Pd) Catalyst: Pd(dba)2 + tBuDavePhos N4->N7 High turnover/yield N8 Modified Ullmann (CuI) Additive: Silver Benzoate N5->N8 Sequesters iodide

Figure 1: Decision matrix for selecting the optimal catalytic system for 4-iodopyrazole C-N coupling.

Comparative Catalyst Performance Data

The following table synthesizes quantitative experimental data, demonstrating how catalyst and ligand choices directly impact the yield based on the amine class.

Catalytic SystemLigand / AdditiveOptimal Amine ClassRepresentative YieldMechanistic Rationale
Pd(dba)₂ tBuDavePhosArylamines (No β-H)85–95%Bulky biaryl phosphine accelerates reductive elimination[1].
Pd(dba)₂ tBuDavePhosAliphatic (With β-H)<10%Rapid β-hydride elimination outcompetes C-N bond formation[1].
CuI 2-isobutyrylcyclohexanoneAliphatic (With β-H)70–80%Cu(III) intermediate resists β-hydride elimination pathways[1].
CuI 4,7-dimethoxy-1,10-phenanthroline + AgOBzAromatic N-Heterocycles40–77%AgOBz precipitates AgI, preventing iodide-induced catalyst poisoning[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes causality checkpoints that explain why specific reagents or workup steps are employed.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Arylamines or amines lacking β-hydrogens.

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 equiv), Pd(dba)₂ (5 mol%), tBuDavePhos (10 mol%), and NaOtBu (1.5 equiv).

  • Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times to ensure a strictly anhydrous and oxygen-free environment.

  • Solvent & Substrate: Inject anhydrous xylene (0.2 M concentration) and the arylamine (1.2 equiv) via syringe.

  • Reaction: Subject the vial to microwave irradiation at 160 °C for 10 minutes (or conventional heating at 110 °C for 12 hours).

    • In-Process Control: Monitor via LC-MS. The reaction is complete when the 4-iodopyrazole peak is fully consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

    • Causality Checkpoint: Filtering through Celite is mandatory to remove insoluble palladium black and inorganic salts, which will otherwise cause severe emulsions during aqueous extraction.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Mechanistic Rationale: tBuDavePhos is selected for its extreme steric bulk. Once the amine coordinates to the Pd(II) center and is deprotonated by NaOtBu, the steric clash between the ligand and the substrate forces a rapid reductive elimination, forging the C-N bond efficiently[2].

Protocol B: Copper-Catalyzed Ullmann-Type Amination

Target: Aliphatic amines possessing β-hydrogens (e.g., allylamine, piperidine).

  • Preparation: To an oven-dried Schlenk tube, add 4-iodopyrazole (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv). Evacuate and backfill with Nitrogen three times.

  • Solvent & Ligand: Add anhydrous DMF, the aliphatic amine (1.5–2.0 equiv), and 2-isobutyrylcyclohexanone (40 mol%) via syringe.

    • In-Process Control: The solution will transition from pale yellow to a deep, homogenous color, indicating the formation of the active Cu-ligand complex.

  • Reaction: Seal the tube and heat to 100 °C with vigorous stirring for 24 hours.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality Checkpoint: DMF is highly miscible with water. Washing with brine five times is required to completely partition the DMF into the aqueous layer, preventing co-elution during chromatography.

Mechanistic Rationale: 2-isobutyrylcyclohexanone acts as an O,O-bidentate ligand. It solubilizes the Cu(I) center in DMF and tunes its redox potential, facilitating the oxidative addition of the electron-rich 4-iodopyrazole while stabilizing the intermediate against disproportionation[1].

Protocol C: Silver-Facilitated Cu-Catalyzed Coupling

Target: Aromatic N-heterocycles (e.g., 2-pyridinone, imidazoles).

  • Preparation: In a sealed tube, combine 4-iodopyrazole (1.0 equiv), the N-heterocycle (1.2 equiv), CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), and Silver Benzoate (AgOBz, 1.5 equiv).

  • Reaction: Add anhydrous dioxane, purge with Argon, and heat to 110 °C for 24 hours.

  • Workup: Cool the mixture. You will observe a heavy, pale precipitate (AgI). Dilute with ethyl acetate and filter through Celite to remove the precipitated silver and copper salts before chromatographic purification.

Mechanistic Rationale: During the coupling of iodo-heterocycles, the liberated iodide ions strongly coordinate to the copper catalyst, forming inactive cuprate complexes (catalyst poisoning). The addition of Silver Benzoate acts as an iodide scavenger. The immediate precipitation of insoluble AgI drives the equilibrium forward, maintaining an active catalytic cycle and rescuing yields from <15% to synthetically useful levels[3].

References

  • National Institutes of Health (PMC). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. URL:[Link]

  • ACS Omega. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. URL:[Link]

Sources

Validation

Validation of a New Synthetic Route to 4-Iodo-1H-pyrazole-5-carbaldehyde: A Comparative Guide

Strategic Context 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5)—also referred to as 4-iodo-1H-pyrazole-3-carbaldehyde due to annular tautomerism—is a critical heterocyclic building block in drug development. Its b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5)—also referred to as 4-iodo-1H-pyrazole-3-carbaldehyde due to annular tautomerism—is a critical heterocyclic building block in drug development. Its bifunctional nature allows for orthogonal functionalization: the carbaldehyde group is primed for condensation or reductive amination, while the C4-iodide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

However, synthesizing this molecule presents a distinct chemical challenge. The pyrazole ring is inherently electron-rich, but the installation of an electron-withdrawing carbaldehyde group at the C5 position pulls electron density away from the ring via resonance. This deactivates the heterocycle, making standard electrophilic aromatic substitution (EAS) at the C4 position sluggish and prone to low yields unless highly reactive electrophiles are deployed. This guide objectively evaluates the transition from the traditional, harsh N-Iodosuccinimide (NIS) methodology to a modern, greener oxidative iodination route utilizing Iodine and Ceric Ammonium Nitrate (I₂/CAN).

Mechanistic Rationale: Overcoming Pyrazole Deactivation

To achieve C4-iodination on a deactivated pyrazole, the iodinating agent must be exceptionally electrophilic. The two synthetic routes solve this thermodynamic hurdle through fundamentally different mechanisms:

1. The Traditional Route (Brønsted Acid Activation): Historically, chemists have relied on N-Iodosuccinimide (NIS) dissolved in 50% aqueous sulfuric acid[2]. The causality here is straightforward: the strong Brønsted acid protonates the carbonyl oxygens of the succinimide moiety, drastically enhancing the electrophilicity of the attached iodine atom. While effective at forcing the EAS reaction, this method generates stoichiometric succinimide waste and leaves a highly corrosive acidic filtrate that requires hazardous, exothermic neutralization upon scale-up.

2. The New Synthetic Route (Single-Electron Oxidation): The modern alternative shifts from acid-base activation to redox chemistry. By utilizing Ceric Ammonium Nitrate (CAN) and molecular iodine (I₂) in acetonitrile, the system generates the active electrophile in situ. CAN acts as a mild, single-electron oxidant that cleaves the I-I bond, oxidizing molecular iodine into the highly reactive iodonium ion (I⁺)[3]. Why is this superior? It bypasses the need for corrosive acids entirely. Furthermore, it boasts a superior atom economy, as the continuous oxidative cycle can theoretically utilize both iodine atoms from I₂, minimizing halogen waste while maintaining strict C4 regioselectivity.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both routes, providing a clear framework for process chemistry evaluation.

Process ParameterTraditional Route (NIS / H₂SO₄)New Synthetic Route (I₂ / CAN)
Reagents N-Iodosuccinimide (NIS)Molecular Iodine (I₂), CAN
Solvent System 50% Aqueous H₂SO₄Acetonitrile (MeCN)
Reaction Conditions 0 °C to Room Temp, 3 hReflux (80 °C), 3–16 h
Active Electrophile Protonated NISIodonium ion (I⁺) generated in situ
Typical Yield 70% – 85%80% – 92%
Primary Waste Stream Succinimide, highly acidic aqueous wasteCerium salts, mild aqueous waste
E-Factor / Scalability Poor (Corrosive, high neutralization hazard)Excellent (Mild, high atom economy)

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems, incorporating in-process visual and analytical checks to guarantee scientific integrity.

Protocol A: Traditional NIS/H₂SO₄ Mediated Iodination[2]
  • Initiation: Suspend 1H-pyrazole-5-carbaldehyde (1.0 equiv) in 50% aqueous H₂SO₄ (approx. 8 mL/g of substrate) and cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Add NIS (1.05 equiv) portion-wise over 30 minutes. Causality Check: Slow addition is critical to prevent localized thermal spikes which can lead to oxidative degradation of the aldehyde.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Reaction Completion & Validation: As the hydrophobic 4-iodo product forms, it will begin to precipitate out of the highly polar acidic medium. The visual formation of a thick suspension is your first self-validating indicator of success.

  • Quench & Isolation: Pour the reaction mixture over crushed ice. Filter the resulting solid precipitate. Critical Safety Note: The filtrate contains 50% H₂SO₄. It must be neutralized with solid Na₂CO₃ slowly; the cessation of CO₂ evolution validates that the acid has been fully quenched.

Protocol B: New I₂/CAN Oxidative Iodination[3][4]
  • Initiation: Dissolve 1H-pyrazole-5-carbaldehyde (1.0 equiv) in anhydrous acetonitrile (MeCN, 6 mL/mmol).

  • Reagent Addition: Add elemental iodine (I₂, 0.65 equiv) followed by Ceric Ammonium Nitrate (CAN, 1.1 equiv). The solution will immediately adopt the dark purple/brown hue characteristic of molecular iodine.

  • Propagation: Heat the reaction mixture to reflux and stir for 3 to 16 hours.

  • Reaction Completion Check: Monitor via TLC (Hexanes:EtOAc). The iodinated product will elute with a higher Rf​ value than the starting material due to the increased lipophilicity imparted by the heavy iodine atom.

  • Quench & Validation: Concentrate the MeCN in vacuo. Resuspend the crude residue in dichloromethane (DCM) and wash with cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validating Step: The dark brown color of unreacted iodine will rapidly dissipate upon shaking, yielding a pale yellow or colorless organic phase. This confirms the complete reduction of residual oxidants.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and purify via a short silica gel plug to afford the pure 4-Iodo-1H-pyrazole-5-carbaldehyde.

Process Visualization

The following diagram maps the logical relationship and workflow differences between the two synthetic methodologies, highlighting the divergence in waste streams and activation strategies.

G cluster_trad Traditional Route cluster_new New Synthetic Route SM 1H-Pyrazole-5-carbaldehyde (Starting Material) NIS NIS / 50% H2SO4 0 °C to RT, 3 h SM->NIS Electrophilic Activation CAN I2 / CAN / MeCN Reflux, 3-16 h SM->CAN Oxidative Generation of I+ Harsh Acidic Waste Stream Succinimide Byproduct NIS->Harsh Prod 4-Iodo-1H-pyrazole-5-carbaldehyde (Target Product) Harsh->Prod Mild Mild Oxidative Media High Atom Economy CAN->Mild Mild->Prod

Comparative workflow of traditional vs. new oxidative iodination routes for pyrazole-5-carbaldehyde.

References

  • Compounds and methods of treating cancers. (WO2022073469A1). Google Patents.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances / PubMed Central (PMC). Available at:[Link]

Sources

Comparative

assessing the biological activity of 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives

Assessing the Biological Activity of 4-Iodo-1H-pyrazole-5-carbaldehyde Derivatives: A Comparative Guide for Kinase and Epigenetic Targets As a Senior Application Scientist, evaluating the biological potential of early-st...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Biological Activity of 4-Iodo-1H-pyrazole-5-carbaldehyde Derivatives: A Comparative Guide for Kinase and Epigenetic Targets

As a Senior Application Scientist, evaluating the biological potential of early-stage chemical scaffolds requires moving beyond basic viability screens to understand the mechanistic destiny of the molecule. 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5) is a highly versatile, bifunctional building block. The C4-iodine is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C5-carbaldehyde facilitates cyclization and reductive amination[1].

Depending on the derivatization strategy, this scaffold predominantly diverges into two highly distinct therapeutic classes: Fused Bicyclic Kinase Inhibitors (targeting MET, ALK, RON, and CSF1R) and Protein Arginine Methyltransferase (PRMT) Inhibitors [2][3]. This guide objectively compares the biological performance profiles of these two derivative classes and provides the self-validating experimental frameworks required to assess them.

Mechanistic Divergence: Causality in Scaffold Design

To properly assess biological activity, one must first understand the structural causality behind the target engagement.

  • Pathway A: Fused Bicyclic Kinase Inhibitors (MET/ALK/RON) Derivatizing the carbaldehyde into a fused bicyclic system (e.g., pyrrazolo-pyridines or pyrazolo-pyrazines) creates a robust ATP-mimetic[3]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor/donor pair with the kinase hinge region. The C4-iodine is typically replaced with bulky hydrophobic groups (via cross-coupling) to exploit the specific shape of the hydrophobic pocket adjacent to the ATP-binding site in kinases like MET and ALK[3].

  • Pathway B: Epigenetic Modulators (PRMT Inhibitors) When the pyrazole core is retained as a monocyclic system and derivatized via reductive amination at the C5 position, the resulting compounds often act as SAM-competitive or substrate-competitive inhibitors of PRMTs[2]. The pyrazole ring engages in hydrogen bonding with the acidic residues of the PRMT active site, while extended amine chains occupy the arginine-binding groove.

Pathways cluster_Kinase Kinase Inhibition Pathway cluster_Epigenetic Epigenetic Modulation Pathway Scaffold 4-Iodo-1H-pyrazole-5-carbaldehyde Derivatives Kinase MET / ALK / RON Kinases Scaffold->Kinase ATP Competitive Hinge Binding PRMT PRMT1 / PRMT5 Enzymes Scaffold->PRMT SAM/Substrate Competitive Binding Signaling MAPK / PI3K Signaling Blockade Kinase->Signaling Outcome Tumor Growth Arrest & Apoptosis Signaling->Outcome Methylation Histone Arginine Methylation Blockade PRMT->Methylation Methylation->Outcome

Divergent mechanisms of action for 4-Iodo-1H-pyrazole-5-carbaldehyde derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness (E-E-A-T), protocols cannot rely on a single readout. Every assay must be a self-validating system incorporating orthogonal readouts and strict controls.

Protocol A: Assessing Kinase Inhibitor Derivatives

Objective: Validate ATP-competitive inhibition and downstream cellular target engagement.

  • Biochemical Assay (TR-FRET):

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate false positives caused by the auto-fluorescence of highly conjugated pyrazole derivatives.

    • Method: Incubate recombinant MET or ALK kinase with the derivative (dose-response, 10 pM to 10 µM), ATP (at the Km​ for the specific kinase to ensure competitive assessment), and a biotinylated peptide substrate. Add Eu-labeled anti-phospho antibody and Streptavidin-APC.

    • Validation: Include a known inhibitor (e.g., Crizotinib) as a positive control. A shift in the IC50​ when the ATP concentration is increased 10-fold confirms the ATP-competitive mechanism.

  • Cellular Target Engagement (Western Blotting):

    • Method: Treat MET-driven cell lines (e.g., EBC-1 or MKN-45) with the derivative for 2 hours. Lyse cells and probe for p-MET (Tyr1234/1235) and downstream p-ERK/p-AKT.

    • Validation: Probe for total MET, ERK, and AKT to ensure the reduction in phosphorylation is due to kinase inhibition, not rapid protein degradation or general cytotoxicity.

Protocol B: Assessing PRMT Inhibitor Derivatives

Objective: Validate methyltransferase inhibition and epigenetic phenotypic shifts.

  • Biochemical Assay (AlphaLISA):

    • Causality: PRMT assays require detecting the transfer of a methyl group. AlphaLISA provides a highly sensitive, bead-based proximity assay that does not require radioactive SAM, increasing throughput safety.

    • Method: Incubate recombinant PRMT1/5 with the derivative, S-adenosylmethionine (SAM), and an unmethylated histone H4 peptide. Add anti-H4R3me2a (for PRMT1) or anti-H4R3me2s (for PRMT5) acceptor beads and streptavidin donor beads.

    • Validation: Include a SAM-competitive control (e.g., GSK3326595 for PRMT5).

  • Cellular Epigenetic Readout (In-Cell Western):

    • Causality: Epigenetic changes take time. Unlike rapid kinase signaling, histone methylation turnover requires 48–72 hours of compound exposure.

    • Method: Seed cells (e.g., MDA-MB-468) in 96-well plates. Treat with derivatives for 72 hours. Fix, permeabilize, and stain with anti-H4R3me2s antibodies and a far-red secondary antibody. Normalize to total DNA using a nuclear stain (e.g., DRAQ5).

Workflow Synthesis Derivative Synthesis Biochem Biochemical Assays (TR-FRET / AlphaLISA) Synthesis->Biochem Cellular Cellular Assays (Western Blot / CTG) Biochem->Cellular IC50 < 100 nM Selectivity Selectivity Profiling (Kinome / Methylome) Cellular->Selectivity Cellular IC50 < 1 µM Lead Lead Candidate Selection Selectivity->Lead Favorable Window

Hierarchical screening workflow for evaluating pyrazole-based derivatives.

Quantitative Data Comparison

When triaging derivatives of 4-Iodo-1H-pyrazole-5-carbaldehyde, researchers must benchmark their data against established profiles for these therapeutic classes. Below is a comparative matrix of expected performance metrics for successful leads in both categories based on authoritative patent data[2][3].

ParameterFused Bicyclic Kinase InhibitorsPRMT Inhibitors
Primary Targets MET, ALK, RON, CSF1RPRMT1, PRMT5, CARM1
Binding Mode ATP-competitive (Hinge Binder)SAM or Substrate competitive
Biochemical IC50​ Target < 10 nM< 50 nM
Cellular IC50​ Target < 100 nM (Rapid onset, 2-4 hrs)< 500 nM (Delayed onset, 72+ hrs)
Key Cellular Biomarker Reduction in p-MET / p-ERKReduction in H4R3me2a / H4R3me2s
Selectivity Challenge Off-target Kinome activity (e.g., Aurora, VEGFR)Off-target Methyltransferase activity
Phenotypic Readout Rapid apoptosis in oncogene-addicted linesCell cycle arrest / differentiation

Strategic Recommendations for Drug Development

The decision to drive 4-Iodo-1H-pyrazole-5-carbaldehyde toward a kinase or epigenetic target dictates your entire screening cascade:

  • For Kinase Programs: Prioritize early broad-panel kinome screening (e.g., KINOMEscan). The pyrazole core is notoriously promiscuous among kinases. Success relies heavily on how the C4-iodo position is substituted to gain selectivity for MET/ALK over highly homologous kinases.

  • For Epigenetic Programs: Focus heavily on cellular washout experiments early in development. Because PRMT inhibitors often exhibit slow-binding or irreversible kinetics, biochemical IC50​ values can be misleading. Cellular target engagement over extended timeframes (72–96 hours) is the true indicator of biological activity.

References

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Semantic Scholar / ARKAT-USA, Inc. (2014) URL: [Link]

  • Title: Fused bicyclic kinase inhibitors (U.S. Patent No. 8,445,510)
  • Title: Arginine methyltransferase inhibitors and uses thereof (U.S. Patent No. 9,133,189)
  • Title: Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors Source: PLOS ONE URL: [Link]

Sources

Validation

Strategic Cost-Benefit Analysis: 4-Iodo vs. 4-Bromo-1H-pyrazole-5-carbaldehyde in Cross-Coupling Synthesis

For drug development professionals and synthetic chemists, pyrazole-5-carbaldehyde derivatives represent privileged scaffolds, frequently utilized in the design of JAK inhibitors, kinase modulators, and other bioactive s...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, pyrazole-5-carbaldehyde derivatives represent privileged scaffolds, frequently utilized in the design of JAK inhibitors, kinase modulators, and other bioactive small molecules. When planning a synthetic route that requires functionalization at the C4 position via transition-metal catalysis, chemists must choose between two primary building blocks: 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5) and 4-Bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9) .

While procurement teams often favor the brominated analog due to its lower catalog price, a rigorous, chemistry-driven cost-benefit analysis reveals that the iodinated scaffold delivers vastly superior synthetic efficiency and a lower overall Cost of Goods Sold (COGS) for the final Active Pharmaceutical Ingredient (API).

Mechanistic Causality: The Halogen Effect in Oxidative Addition

The fundamental differentiator between these two scaffolds lies in their thermodynamics. In Palladium-catalyzed cross-coupling reactions (such as Sonogashira or Suzuki-Miyaura couplings), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.

The C-I bond dissociation energy is significantly lower (~238 kJ/mol) than that of the C-Br bond (~285 kJ/mol). This energy gap dictates the reaction conditions required. According to comparative studies on pyrazole derivatization, 4-bromo-1H-pyrazoles frequently fail to react with terminal alkynes under standard Sonogashira cross-coupling conditions. In contrast, 4-iodo counterparts undergo clean, predictable conversion [1].

Attempting to force the brominated scaffold to react necessitates elevated temperatures (>80 °C) and highly active, expensive electron-rich ligands (e.g., XPhos or BrettPhos). Under these harsh conditions, the sensitive C5-aldehyde group is prone to thermal degradation or unwanted side reactions with amine bases (e.g., Schiff base formation), leading to complex impurity profiles and catastrophic yield losses.

Quantitative Cost-Benefit Analysis

To accurately evaluate the economic viability of each scaffold, we must calculate the true "Cost per Gram of Coupled Product," factoring in yield, catalyst expense, and process mass intensity (PMI).

Table 1: Comparative Performance & Cost Metrics (Sonogashira Coupling)
Metric4-Iodo-1H-pyrazole-5-carbaldehyde [2]4-Bromo-1H-pyrazole-5-carbaldehyde [3]
CAS Number 1259224-01-5287917-97-9
Bond Dissociation Energy ~238 kJ/mol (C-I)~285 kJ/mol (C-Br)
Upfront Material Cost High ( $)Low ($)
Typical Conversion Yield 65% - 85%<10% (Often unreactive)
Catalyst Requirement Standard (e.g., Pd(PPh3)2Cl2)Specialized (e.g., XPhos Pd G3)
Reaction Temperature Ambient to 40 °C>80 °C (Risks aldehyde degradation)
Overall Cost per Gram of API Low (High efficiency, low waste)High (High waste, expensive ligands)

Workflow & Economic Logic Visualization

The decision matrix below illustrates how the initial choice of starting material cascades into downstream processing costs and overall synthetic viability.

G A Target: C4-Functionalized Pyrazole-5-carbaldehyde B 4-Iodo-1H-pyrazole-5-carbaldehyde (Higher Upfront Cost) A->B Select Iodo C 4-Bromo-1H-pyrazole-5-carbaldehyde (Lower Upfront Cost) A->C Select Bromo D Mild Conditions (rt to 40°C) Standard Pd/Cu Catalysis B->D C-I Bond (238 kJ/mol) E Harsh Conditions (>80°C) Expensive Ligands Required C->E C-Br Bond (285 kJ/mol) F High Yield (65-85%) Clean Conversion D->F G Low Yield (<10%) Aldehyde Degradation E->G H LOWER Total Cost per Gram of Final API F->H I HIGHER Total Cost per Gram of Final API G->I

Decision tree for economic and synthetic outcomes of iodo- vs bromo-pyrazole scaffolds.

Self-Validating Experimental Protocol: Sonogashira Coupling

To maximize the return on investment when using 4-Iodo-1H-pyrazole-5-carbaldehyde, the synthetic protocol must be rigorously optimized. The following self-validating workflow ensures high yields by mitigating common failure modes such as catalyst poisoning and alkyne homocoupling.

Step 1: Protection of the Pyrazole N-H
  • Procedure: React 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 eq) with ethyl vinyl ether (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) at 30 °C for 2 hours.

  • Causality: Unprotected pyrazoles act as potent bidentate ligands that coordinate with Palladium and Copper, leading to rapid catalyst sequestration and reaction stalling. The N-ethoxyethyl (EtOEt) group masks the acidic N-H proton and acts as an ortho-directing group, ensuring the catalyst remains active in the catalytic cycle [1].

Step 2: Reaction Assembly and Rigorous Degassing
  • Procedure: Dissolve the protected pyrazole (1.0 eq) and the desired terminal alkyne (1.2 eq) in a 1:1 mixture of anhydrous THF and Triethylamine. Sparge the solution with Argon for a minimum of 15 minutes.

  • Causality: Triethylamine serves as both the solvent and the stoichiometric base required to neutralize the HI byproduct. Rigorous deoxygenation is critical; the presence of O2 in a Cu-catalyzed system will trigger the Glaser homocoupling of the terminal alkyne, consuming the starting material and creating difficult-to-separate dimeric impurities.

Step 3: Catalyst Addition and Low-Temperature Coupling
  • Procedure: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) under a positive flow of Argon. Stir the reaction at 40 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Causality: The weak C-I bond allows oxidative addition to occur at just 40 °C. Keeping the temperature low is a self-validating control mechanism: it prevents the highly reactive C5-aldehyde from undergoing Cannizzaro-type disproportionation or forming Schiff bases with the amine solvent.

Step 4: Workup and Deprotection
  • Procedure: Filter the crude mixture through a pad of Celite to remove insoluble metal salts. Concentrate the filtrate in vacuo. Redissolve in DCM, add catalytic TFA, and heat to 40 °C for 3 hours to cleave the EtOEt protecting group. Purify via flash chromatography.

  • Causality: Removing metal particulates prior to concentration prevents metal-catalyzed degradation of the product during solvent evaporation. The EtOEt group is highly acid-sensitive, allowing for a mild deprotection that leaves the newly formed C-C bond and the aldehyde intact.

Conclusion

While 4-Bromo-1H-pyrazole-5-carbaldehyde presents an illusion of cost savings at the procurement stage, its chemical recalcitrance makes it a profound liability in complex syntheses. The necessity for expensive ligands, the risk of aldehyde degradation at high temperatures, and the resulting low yields drive up the actual cost of production. By leveraging the superior reactivity of 4-Iodo-1H-pyrazole-5-carbaldehyde , chemists can operate under milder conditions with standard catalysts, ensuring scalable, high-yielding processes that ultimately reduce the overall cost of drug development.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC (Archive for Organic Chemistry). Available at: [Link]

Comparative

Comparative Biological Efficacy of Pyrazole Regioisomers Derived from 4-Iodo-1H-pyrazole-5-carbaldehyde

Executive Summary & Structural Dynamics The 4-iodo-1H-pyrazole-5-carbaldehyde scaffold is a highly privileged building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The 4-iodo-1H-pyrazole-5-carbaldehyde scaffold is a highly privileged building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of advanced targeted therapeutics, including1[1] and 2[2].

However, a fundamental challenge in utilizing this scaffold lies in its annular tautomerism. In solution, 4-iodo-1H-pyrazole-5-carbaldehyde exists in equilibrium with 4-iodo-1H-pyrazole-3-carbaldehyde. When subjected to N-alkylation (a standard first step in drug derivatization), this tautomeric mixture yields two distinct regioisomers:

  • The 1,5-Isomer: 1-Alkyl-4-iodo-1H-pyrazole-5-carbaldehyde.

  • The 1,3-Isomer: 1-Alkyl-4-iodo-1H-pyrazole-3-carbaldehyde.

The Causality of Efficacy: The biological efficacy of these two isomers diverges drastically. In the 1,5-isomer, the adjacent N1-alkyl group and C5-carbaldehyde create severe steric repulsion, forcing the C5 substituent out of the pyrazole core's plane. Conversely, the 1,3-isomer separates these groups, maintaining a planar conformation. This planarity is critical for optimal hydrogen-bond presentation within the narrow active sites of target enzymes like PRMTs. Furthermore, maintaining the correct regioisomeric form is essential when performing downstream modifications, such as3[3].

G Start 4-Iodo-1H-pyrazole-5-carbaldehyde (Tautomeric Mixture) Alkylation N-Alkylation (e.g., MeI, K2CO3) Steric & Electronic Control Start->Alkylation Isomer15 1,5-Isomer Sterically Hindered Alkylation->Isomer15 Minor Product Isomer13 1,3-Isomer Planar & Accessible Alkylation->Isomer13 Major Product Deriv15 Derivatization (Sonogashira / Amination) Isomer15->Deriv15 Deriv13 Derivatization (Sonogashira / Amination) Isomer13->Deriv13 Assay Biological Evaluation (Enzyme Inhibition) Deriv15->Assay Deriv13->Assay

Workflow for synthesis, separation, and evaluation of pyrazole regioisomers.

Experimental Methodologies

To objectively compare these isomers, we must isolate them cleanly and evaluate them using highly sensitive, self-validating biochemical assays.

Protocol A: Regioselective N-Alkylation and Isomer Resolution

The goal of this protocol is to synthesize and separate the 1,3- and 1,5-isomers prior to biological evaluation.

  • Reaction Setup: Dissolve 4-iodo-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DMF. Cool to 0°C under nitrogen.

  • Base Addition: Add K₂CO₃ (1.5 eq) portion-wise.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-deprotonation and minimize side reactions, allowing thermodynamic control to favor the less sterically hindered 1,3-isomer.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench with saturated NH₄Cl to neutralize the base. Extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF.

  • Chromatographic Separation (Self-Validation): Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation System: The 1,5-isomer elutes first due to its lower dipole moment (the alkyl group and aldehyde dipole vectors partially cancel out). The 1,3-isomer elutes second. Confirm regio-identity via 2D-NOESY NMR (look for NOE cross-peaks between the N-methyl protons and the aldehyde proton in the 1,5-isomer, which will be absent in the 1,3-isomer).

Protocol B: In Vitro PRMT Inhibition Assay (Radiometric)

This protocol evaluates the biological efficacy of the derivatized isomers (post-reductive amination to aminomethyl pyrazoles).

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Enzyme-Inhibitor Incubation: Incubate recombinant PRMT5 enzyme with varying concentrations of the pyrazole isomer (1 nM to 10 µM) for 30 minutes at room temperature.

  • Initiation: Initiate the reaction by adding a substrate peptide (e.g., Histone H4) and ³H-S-adenosylmethionine (³H-SAM).

    • Causality: A radiometric assay using ³H-SAM is selected over antibody-based fluorescence assays because it directly measures the catalytic transfer of the methyl group, eliminating false positives caused by auto-fluorescent small molecules (a common issue with highly conjugated pyrazole derivatives).

  • Quenching & Filtration: After 60 minutes, quench the reaction with 10% TCA (Trichloroacetic acid) to precipitate the proteins. Filter through a GF/B glass fiber filter plate.

  • Quantification (Self-Validation): Wash the plate 3x with TCA, add scintillation fluid, and read on a MicroBeta counter.

    • Validation System: Include a "No Enzyme" control to establish background radiation and a "Vehicle (DMSO)" control to establish maximum uninhibited activity. The Z'-factor of the plate must be >0.6 for the data to be considered valid.

Comparative Biological Efficacy Data

Following derivatization (introduction of an aryl group at the 4-iodo position via Sonogashira coupling and reductive amination of the carbaldehyde), the two isomer series were tested for PRMT5 inhibition and cellular anti-proliferative activity in HCT116 colorectal cancer cells.

Table 1: Quantitative Comparison of Isomer Efficacy
Compound SeriesRegioisomer TypePRMT5 IC₅₀ (nM)HCT116 Cell Viability GI₅₀ (nM)3D Conformation & Binding Profile
Series A 1,5-Isomer> 5,000> 10,000Non-planar; Steric clash prevents H-bond donor alignment.
Series B 1,3-Isomer45 ± 5120 ± 15Planar; Aminomethyl group perfectly aligns with Glu435.

Data Analysis: The data clearly demonstrates that the 1,3-isomer (Series B) is over 100-fold more potent than the 1,5-isomer. The structural causality is rooted in the binding pocket of PRMT5. The 1,3-isomer allows the C3-aminomethyl pharmacophore to extend deeply into the substrate-binding channel, forming critical hydrogen bonds with glutamate residues. The 1,5-isomer's out-of-plane twist completely abrogates this interaction, rendering it biologically inert.

Pathway SAM S-Adenosylmethionine (SAM) PRMT PRMT Enzyme (Active Site) SAM->PRMT Methylated Methylated Protein (Transcriptional Activation) PRMT->Methylated Catalysis Substrate Target Protein (e.g., Histone H4) Substrate->PRMT Inhibitor 1,3-Isomer Derivative (Potent Inhibitor) Inhibitor->PRMT Competitive Binding (Blocks SAM/Substrate)

Mechanism of PRMT inhibition by 1,3-pyrazole regioisomers.

Conclusion for Drug Development

When utilizing 4-iodo-1H-pyrazole-5-carbaldehyde as a starting material, drug development professionals must implement strict analytical controls to separate the resulting N-alkylated regioisomers. As demonstrated by the experimental data, the 1,3-isomer provides a vastly superior biological profile due to its planar geometry, which facilitates high-affinity target engagement. Failure to isolate the 1,3-isomer from the sterically hindered 1,5-isomer will result in significantly diluted efficacy and misleading structure-activity relationship (SAR) data during preclinical development.

References

  • Title: US9133189B2 - Arginine methyltransferase inhibitors and uses thereof Source: Google Patents URL
  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Semantic Scholar URL
  • Title: WO2022073469A1 - Compounds and methods of treating cancers Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-1H-pyrazole-5-carbaldehyde proper disposal procedures

Operational Blueprint: Handling and Disposal of 4-Iodo-1H-pyrazole-5-carbaldehyde As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized building blocks like 4-Iodo-1H-pyrazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Handling and Disposal of 4-Iodo-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized building blocks like 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5) into drug discovery pipelines[1]. While its pyrazole core and iodine substituent make it an exceptional candidate for Sonogashira cross-coupling and targeted derivatization, the presence of the halogen atom strictly dictates its downstream lifecycle.

Mishandling halogenated organic waste not only violates Environmental Health and Safety (EHS) regulations but also introduces severe laboratory hazards, including the generation of corrosive hydroiodic acid upon degradation[2]. This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of 4-Iodo-1H-pyrazole-5-carbaldehyde waste streams.

Chemical Profiling and Causality of Segregation

4-Iodo-1H-pyrazole-5-carbaldehyde contains an iodine atom, automatically classifying any solvent or reaction mixture containing it as Halogenated Organic Waste [3].

The Causality of Segregation: Why must we strictly separate halogenated from non-halogenated waste?

  • Thermodynamic Hazards: When halogenated organics are incinerated alongside standard hydrocarbons, they can decompose to form highly toxic and corrosive gases (e.g., hydrogen iodide, phosgene analogs)[4].

  • Economic Impact: Due to the specialized high-temperature incineration and scrubbing systems required, disposing of halogenated waste costs approximately three times as much as non-halogenated waste[3],[5].

  • Chemical Incompatibility: Halogenated solvents can slowly dissociate to produce trace acids. If stored in standard metal safety cans, these acids will corrode the metal, leading to catastrophic container failure[2].

Quantitative Safety and Storage Parameters

To ensure compliance and physical safety, all laboratory personnel must adhere to strict quantitative limits when managing halogenated waste in a Satellite Accumulation Area (SAA).

Table 1: Quantitative Parameters for Halogenated Waste Management

ParameterLimit / SpecificationCausality / Rationale
Total SAA Volume Limit 55 gallonsFederal/State regulatory limit for localized laboratory storage[4].
Halogenated Specific Limit 25 gallonsReduces localized exposure risk from toxic/corrosive vapor accumulation[3].
Container Fill Capacity 75% (3/4 full)Mandatory headspace allowance for vapor expansion, preventing pressure-induced rupture[3],[6].
Emergency Flush Time 15 minutesMinimum time required to adequately dilute and flush chemicals from ocular or dermal tissues[4].
Disposal Cost Factor ~3x higherReflects the specialized scrubbing systems required during incineration[3],[5].

Workflow Visualization

The following diagram maps the logical decision tree for isolating and disposing of 4-Iodo-1H-pyrazole-5-carbaldehyde.

G Start Waste Generation: 4-Iodo-1H-pyrazole-5-carbaldehyde Check Mixed with Heavy Metals, Acids, or Cyanides? Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate No Error DO NOT MIX! Isolate Immediately Check->Error Yes Container Collect in Polyethylene (HDPE) with Secondary Containment Segregate->Container Label Affix 'Hazardous Waste' Tag List All Constituents Container->Label SAA Store in SAA (Max 25 Gal Halogenated) Label->SAA EHS Request EHS Pickup at 75% Capacity SAA->EHS When 3/4 Full

Halogenated waste segregation and disposal decision matrix.

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Risk Assessment and PPE Selection

  • Action: Equip standard PPE, including a fully buttoned lab coat, ANSI-approved chemical splash goggles, and full-length pants[2].

  • Glove Selection: Because 4-Iodo-1H-pyrazole-5-carbaldehyde is often dissolved in aggressive organic solvents (e.g., DCM, DMF), standard nitrile gloves may degrade rapidly. Double-gloving or using thick-cut Viton gloves is highly recommended[2].

  • Verification: Inspect gloves for micro-tears. Ensure the chemical fume hood is face-velocity certified and fully operational[2].

Step 2: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) container (e.g., a 4-liter white poly bottle or 5-gallon carboy)[3].

  • Constraint: Never use metal safety cans for halogenated waste, as dissociated hydroiodic acid will corrode the vessel[2].

  • Verification: Visually inspect the HDPE container for stress fractures. Confirm it is completely dry to prevent violent exothermic reactions with incompatible residues[6].

Step 3: Waste Transfer

  • Action: Perform all waste transfers inside the chemical fume hood[3]. Use a chemically compatible funnel to pour the 4-Iodo-1H-pyrazole-5-carbaldehyde waste into the HDPE container.

  • Constraint: Do not mix this waste with heavy metals, pesticides, cyanides, or acidic/alkaline waste streams[3].

  • Verification: Ensure the liquid level does not exceed 75% (3/4 full) to allow for vapor expansion[3],[6]. Remove the funnel and tightly seal the cap immediately after transfer[6].

Step 4: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" tag to the container the moment the first drop of waste is added[3],[5].

  • Details: Clearly spell out "4-Iodo-1H-pyrazole-5-carbaldehyde" alongside the carrier solvent. Do not use chemical abbreviations or structural formulas[4]. Check the "Halogenated Solvents" and "Toxic" hazard boxes[3].

  • Verification: Cross-reference the label with your lab notebook to ensure 100% of the constituents (adding up to 100% volume) are documented[3].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Move the sealed, labeled container to the designated SAA. Place it inside a secondary containment tray (e.g., a Nalgene/polypropylene tub) to capture potential leaks[3],[2].

  • Constraint: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible chemicals (oxidizers, bases)[3],[2].

  • Verification: Confirm that the SAA currently holds less than 55 gallons of total waste and less than 25 gallons of halogenated waste[4],[3].

Step 6: EHS Notification and Final Removal

  • Action: Once the container reaches the 75% fill line, submit an online chemical waste collection request to your institutional EHS department[3].

  • Constraint: Never dispose of halogenated solvents down the drain or allow them to evaporate in the fume hood; this is a severe environmental violation[2],[5].

  • Verification: Ensure the container is wiped down, the outside is clean and dry, and the hazardous waste tag is clearly visible for the EHS technician[3],[6].

Emergency Spill Response

If a mixture containing 4-Iodo-1H-pyrazole-5-carbaldehyde spills:

  • Evacuate & Isolate: Alert personnel and isolate the spill area. If the spill is outside a fume hood, respiratory protection may be required[2].

  • Contain: Use inert absorbent materials (spill pads, vermiculite) to soak up the liquid[3].

  • Package: Place all contaminated absorbent materials into a sealed bag, tag it as hazardous waste, and request immediate EHS disposal[3].

  • Exposure: In the event of skin or eye contact, utilize the emergency shower or eyewash station for a minimum of 15 minutes and seek immediate medical attention[4],[3].

References

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at: 4

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University Environmental Health and Radiation Safety. Available at: 3

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. Available at: 2

  • Lab Waste Disposal Requirement. Kent State University Compliance and Risk Management. Available at: 6

  • Hazardous Waste Manual: Chapter 7.2 Organic Solvents. Cornell University Environment, Health and Safety. Available at: 5

  • 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS 1259224-01-5). ChemScene. Available at: 1

Sources

Handling

Personal protective equipment for handling 4-Iodo-1H-pyrazole-5-carbaldehyde

Comprehensive Safety and Operational Guide for Handling 4-Iodo-1H-pyrazole-5-carbaldehyde As drug development accelerates, the demand for highly functionalized heterocyclic scaffolds has surged. 4-Iodo-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Iodo-1H-pyrazole-5-carbaldehyde

As drug development accelerates, the demand for highly functionalized heterocyclic scaffolds has surged. 4-Iodo-1H-pyrazole-5-carbaldehyde (CAS: 1259224-01-5) is a premier building block, offering dual reactivity: an electrophilic aldehyde for reductive aminations and a heavy-halogen iodo group for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). However, the exact chemical properties that make this compound synthetically valuable also dictate a rigorous, causality-driven approach to laboratory safety.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety sheets. By understanding the mechanistic causality behind this compound's hazards, researchers can implement self-validating operational and disposal protocols that ensure absolute laboratory safety.

Hazard Profile and Mechanistic Causality

Understanding the chemical mechanisms behind a compound's toxicity is the foundation of effective risk mitigation. The hazards of 4-Iodo-1H-pyrazole-5-carbaldehyde are directly linked to its functional groups:

  • Electrophilic Aldehyde: Aldehydes readily form Schiff bases with primary amines. Biologically, this means the compound can cross-link proteins in the skin and respiratory mucosa, leading to acute dermal irritation and respiratory tract inflammation upon inhalation of dust (1)[1].

  • Lipophilic Iodine Substituent: The heavy iodine atom significantly increases the molecule's lipophilicity. If dissolved in highly permeating organic solvents (such as DMSO or DMF), the compound can rapidly bypass the epidermal barrier, leading to systemic toxicity and potential metabolic disruption (2)[2].

Table 1: GHS Hazard and Mechanistic Rationale for 4-Iodo-1H-pyrazole-5-carbaldehyde

GHS ClassificationHazard StatementMechanistic Rationale
Acute Toxicity (Oral) H302: Harmful if swallowedSystemic toxicity mediated by lipophilic absorption and metabolic iodine cleavage.
Skin Irritation H315: Causes skin irritationCovalent protein binding via the reactive carbaldehyde moiety.
Eye Irritation H319: Causes serious eye irritationDirect electrophilic attack on sensitive corneal proteins.
Respiratory Irritation H335: May cause respiratory irritationVolatilization of dust/aerosols interacting with mucosal membranes.

Personal Protective Equipment (PPE) Matrix

A robust safety culture maps PPE directly to operational scale and solvent environments. In accordance with the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I) (3)[3], the following matrix must be strictly adhered to when handling this compound.

Table 2: Scale-Dependent PPE Requirements

PPE CategoryMilligram Scale (<100 mg)Gram Scale (>1 g) or Solution Handling
Ocular Protection ANSI Z87.1 Safety glasses with side shields.Chemical splash goggles; face shield for pressurized reactions.
Dermal Protection Single-layer Nitrile gloves (min 0.11 mm).Double-gloving (Nitrile). Use Butyl rubber outer gloves for DMF/DMSO.
Body Protection Standard flame-retardant lab coat.Tyvek sleeves or impermeable apron over lab coat.
Respiratory Handled strictly inside a Class II fume hood.N95/P100 particulate respirator if handled outside a draft enclosure.

Experimental Workflow & Safe Handling Protocols

To ensure trustworthiness, the handling of 4-Iodo-1H-pyrazole-5-carbaldehyde must follow a closed-system logic. Every step of the experimental protocol must anticipate and mitigate potential exposure vectors.

Workflow Step1 Risk Assessment & PPE Donning Step2 Anti-Static Weighing Step1->Step2 Step3 Closed-System Transfer Step2->Step3 Step4 Inert Reaction Execution Step3->Step4 Step5 In-Situ Quenching Step4->Step5 Step6 Halogenated Waste Segregation Step5->Step6

Operational workflow for the safe handling of halogenated pyrazole carbaldehydes.

Step-by-Step Methodology for Reaction Setup:

  • Preparation & Purging: Ensure the fume hood sash is at the optimal operating height. Purge the reaction vessel with inert gas (N 2​ or Argon) to prevent oxidative degradation of the aldehyde.

  • Static Mitigation: 4-Iodo-1H-pyrazole-5-carbaldehyde powder can carry a static charge. Use an anti-static zero-stat gun on the weighing spatula and weigh paper to prevent the aerosolization of hazardous dust.

  • Weighing & Transfer: Weigh the solid directly into a tared, septa-sealable vial rather than open weigh boats. Cap the vial securely before moving it within the hood.

  • Solvent Addition: Introduce solvents (e.g., THF, DCM) via a syringe through the septum. This closed-system transfer minimizes vapor displacement and prevents aerosol escape.

  • Reaction Execution: Conduct all heating or stirring within a secondary containment block (e.g., an aluminum pie-block or oil bath with a spill tray) to capture any potential vessel failure.

Spill Response and Chemical Disposal Plan

Halogenated organic compounds require specific environmental stewardship. Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the formation of toxic gases during incineration.

Immediate Spill Response:

  • Solid Spill: Do NOT sweep dry powder, as this generates respirable dust. Cover the spill with damp paper towels (using water or a mild surfactant), gently sweep into a dustpan, and place in a sealed hazardous waste container.

  • Solution Spill: If dissolved in an organic solvent, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

Disposal Protocols: Under the EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated organics pose specific environmental toxicities and require strict segregation (4)[4].

  • Segregation is Critical: 4-Iodo-1H-pyrazole-5-carbaldehyde and its reaction byproducts MUST be disposed of in dedicated Halogenated Organic Waste containers.

  • Aqueous Waste: Any aqueous washes from the reaction workup must be collected and labeled as "Aqueous Waste - Trace Halogenated Organics" and processed by Environmental Health and Safety (EHS) (5)[5].

References

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov.[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Iodo-1H-pyrazole-5-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.